Product packaging for 4-Bromobenzothiazole(Cat. No.:CAS No. 767-68-0)

4-Bromobenzothiazole

Cat. No.: B1275575
CAS No.: 767-68-0
M. Wt: 214.08 g/mol
InChI Key: SXZKODVCLOIJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B1275575 4-Bromobenzothiazole CAS No. 767-68-0

Properties

IUPAC Name

4-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKODVCLOIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396579
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-68-0
Record name 4-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzo[d]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromobenzothiazole from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 4-bromobenzothiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. Due to the limited availability of a direct, one-pot conversion method in the current literature, this document outlines a robust, multi-step synthesis. The proposed pathway involves an initial thiocyanation and subsequent cyclization of 4-bromoaniline to form a 2-amino-6-bromobenzothiazole intermediate, followed by a deamination step to yield the final product.

This guide is intended to provide researchers and drug development professionals with the necessary details to understand and potentially implement this synthetic strategy. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is proposed to proceed via a two-step process:

  • Step 1: Synthesis of 2-Amino-6-bromobenzothiazole. This step involves the reaction of 4-bromoaniline with a thiocyanating agent, followed by an intramolecular cyclization to form the benzothiazole ring system.

  • Step 2: Deamination of 2-Amino-6-bromobenzothiazole. The amino group at the 2-position of the benzothiazole ring is removed via a diazotization reaction followed by reduction to yield the target compound, this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis, along with a summary of the key quantitative data.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of potassium thiocyanate in glacial acetic acid dropwise to the cooled aniline solution while maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.

Quantitative Data for Step 1:

ParameterValue
Molar Ratio of 4-bromoaniline:KSCN:Br₂1 : 1.2 : 1.2
SolventGlacial Acetic Acid
Reaction Temperature0-10 °C
Reaction Time12-24 hours
Yield60-70%
Step 2: Deamination of 2-Amino-6-bromobenzothiazole

This procedure involves the diazotization of the amino group followed by its removal.

Experimental Protocol:

  • Suspend 2-amino-6-bromobenzothiazole in a mixture of ethanol and sulfuric acid in a round-bottom flask and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of hypophosphorous acid (50%) and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to the specified temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Step 2:

ParameterValue
Molar Ratio of 2-amino-6-bromobenzothiazole:NaNO₂1 : 1.1
SolventsEthanol, Water
AcidSulfuric Acid
Reducing AgentHypophosphorous Acid (50%)
Reaction Temperature0-5 °C (diazotization), 50-60 °C (reduction)
Reaction Time2-4 hours
Yield40-50%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 4-bromoaniline.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_step2 Step 2: Deamination A 4-Bromoaniline B Thiocyanation & Cyclization (KSCN, Br₂, AcOH) A->B Reagents C 2-Amino-6-bromobenzothiazole B->C Product D 2-Amino-6-bromobenzothiazole E Diazotization & Reduction (NaNO₂, H₂SO₄, H₃PO₂) D->E Reagents F This compound E->F Final Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Thiocyanation and Cyclization

The following diagram illustrates the proposed reaction mechanism for the formation of 2-amino-6-bromobenzothiazole from 4-bromoaniline.

reaction_mechanism cluster_mechanism Proposed Mechanism for Step 1 Start 4-Bromoaniline Reagents + SCN⁻, Br₂ Intermediate1 Electrophilic Attack (Formation of Thiocyano Intermediate) Start->Intermediate1 ortho-Thiocyanation Reagents->Intermediate1 Forms Br-SCN Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic attack of amino group Product 2-Amino-6-bromobenzothiazole Intermediate2->Product Aromatization

A Comprehensive Technical Guide to the Physical and Chemical Properties of 7-Methoxy-2-tetralone (CAS 4133-34-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The request specified CAS 767-68-0; however, this identifier corresponds to 4-Bromobenzothiazole. Based on the topic requested, this guide focuses on the physical and chemical properties of 7-Methoxy-2-tetralone, which has the CAS number 4133-34-0.

This technical guide provides an in-depth overview of the core physical and chemical properties of 7-Methoxy-2-tetralone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of experimental workflows.

Physical and Chemical Properties

7-Methoxy-2-tetralone is a tetralone derivative characterized by a methoxy group on the aromatic ring.[1] It is a compound of interest in medicinal chemistry due to its presence in natural products and its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] It appears as a colorless to pale yellow liquid and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 7-Methoxy-2-tetralone.

Identifier Value Source
CAS Number 4133-34-0--INVALID-LINK--
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--
Molecular Weight 176.21 g/mol --INVALID-LINK--
IUPAC Name 7-methoxy-3,4-dihydro-1H-naphthalen-2-one--INVALID-LINK--
Canonical SMILES COC1=CC2=C(CCC(=O)C2)C=C1--INVALID-LINK--
InChI Key XEAPZXNZOJGVCZ-UHFFFAOYSA-N--INVALID-LINK--
Property Value Source
XLogP3-AA 1.6--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Exact Mass 176.083729621 g/mol --INVALID-LINK--
Topological Polar Surface Area 26.3 Ų--INVALID-LINK--
Heavy Atom Count 13--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 7-Methoxy-2-tetralone are crucial for its application in research and development.

Synthesis of 7-Methoxy-2-tetralone from 2,7-dimethoxy-1,4-dihydronaphthalene

This protocol describes the synthesis of 7-Methoxy-2-tetralone via the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.[2]

Materials:

  • 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g)

  • Acetone (5 ml)

  • 5% aqueous hydrochloric acid

  • Water

  • Dichloromethane

Procedure:

  • To a reaction vessel, add 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) and acetone (5 ml) at a temperature of 25-30°C.

  • Stir the mixture for 10 minutes at the same temperature.

  • Add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring for an additional 15 minutes at 25-30°C.

  • Add water and dichloromethane to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the final product.

Yield: 0.42 g

Synthesis_of_7_Methoxy_2_tetralone cluster_synthesis Synthesis Workflow reagent1 2,7-dimethoxy-1,4- dihydronaphthalene mix Mix and Stir (25-30°C, 10 min) reagent1->mix reagent2 Acetone reagent2->mix reagent3 5% aq. HCl hydrolysis Acid Hydrolysis (25-30°C, 15 min) reagent3->hydrolysis reagent4 DCM, Water extraction Workup: Extraction with DCM reagent4->extraction mix->hydrolysis hydrolysis->extraction purification Purification: Solvent Evaporation extraction->purification product 7-Methoxy-2-tetralone purification->product Proposed_Anticancer_Mechanism cluster_pathway Proposed Anticancer Signaling Pathway MT 7-Methoxy-tetralone Derivative AKT PI3K/Akt Pathway MT->AKT inhibits NFkB NF-κB Pathway MT->NFkB inhibits Apoptosis Apoptosis MT->Apoptosis induces MMP MMP2/MMP9 Expression AKT->MMP activates Proliferation Cell Proliferation & Migration AKT->Proliferation promotes NFkB->MMP activates MMP->Proliferation promotes

References

4-Bromobenzothiazole: A Deep Dive into its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 4-bromobenzothiazole and its analogues have emerged as a promising class of compounds with significant anticancer potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound derivatives in biological systems, focusing on their roles as inhibitors of key signaling pathways and inducers of apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in the design of therapeutic agents due to its diverse pharmacological properties. The introduction of a bromine atom at the 4-position of the benzothiazole nucleus has been shown to modulate the biological activity of these compounds, often enhancing their anticancer efficacy. This guide will explore the primary mechanisms through which this compound derivatives exert their cytotoxic effects on cancer cells, including the inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and topoisomerases, and the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.

Core Mechanisms of Action

The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather to a multi-targeted approach, disrupting several key cellular processes essential for cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer therapies. Several studies have demonstrated that benzothiazole derivatives can effectively inhibit the tyrosine kinase activity of EGFR.

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_EGFR [label="P-EGFR (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromobenzothiazole [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\nSurvival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Autophosphorylation"]; Bromobenzothiazole -> P_EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; P_EGFR -> RAS -> RAF -> MEK -> ERK -> Proliferation; } . Figure 1: EGFR Signaling Pathway Inhibition.

Inhibition of Topoisomerases

Topoisomerases are nuclear enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately triggers cell death. Benzothiazole derivatives, including those with bromo-substitutions, have been identified as potent inhibitors of both topoisomerase I and II.[1][2] These compounds can act as catalytic inhibitors, preventing the enzyme from relaxing supercoiled DNA.[1]

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. This compound derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

// Nodes Bromobenzothiazole [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Bromobenzothiazole -> Mitochondrion [label="Induces Stress"]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1; Apaf1 -> Caspase9; Caspase9 -> Apoptosome [label="Forms"]; Apoptosome -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } . Figure 2: Intrinsic Apoptosis Pathway Induction.

Quantitative Data

The following tables summarize the reported in vitro anticancer activity of various benzothiazole derivatives, including those with bromo-substitutions, against a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI50) of Benzothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
Dichlorophenyl-chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[3]
Indole based hydrazine carboxamideColon (HT29)0.015[3]
Indole based hydrazine carboxamideLung (H460)0.28[3]
Indole based hydrazine carboxamideBreast (MDA-MB-231)0.68[3]
2-(4'-bromophenyl)-6-nitrobenzoxazole-71 (Topo IIα IC50)[4]

Table 2: EGFR Kinase Inhibition by Benzothiazole Derivatives

Compound/DerivativeEGFR Kinase IC50 (nM)Reference
Hydrazone derivative 3924.58[5]
Hydrazone derivative 4030.42[5]
Lapatinib (Reference)17.38[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic activity of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4 x 10³ cells/well and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative (e.g., 2.5, 5, or 10 µM) or a vehicle control for 24-72 hours.[6]

  • MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and the precipitated formazan crystals are dissolved in 150 µL of DMSO.[6]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[6]

EGFR Tyrosine Kinase Assay

This assay determines the inhibitory activity of a compound against EGFR kinase.

  • Reaction Setup: The this compound derivatives are dissolved in DMSO and added to reaction plates containing EGFR tyrosine kinase in an assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[7]

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and ³³P-ATP to a final concentration of 10 µM.[7]

  • Kinase Activity Assessment: Kinase activity is measured using a radioisotope-based filter binding assay.[7]

  • Data Analysis: The results are reported as the percentage of remaining enzyme activity after subtracting the background, with a known EGFR inhibitor like staurosporine used as a reference.[7]

Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerases.

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or IIα, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and quantified using densitometry to determine the extent of inhibition.[4]

Apoptosis Detection Assay (Annexin V/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are seeded in a six-well plate and treated with the this compound derivative at specified concentrations for a designated time.[6]

  • Cell Harvesting and Staining: The cells are harvested, washed with cold PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

// Nodes Start [label="Start: Synthesized\nthis compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; KinaseAssay [label="EGFR Kinase\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; TopoAssay [label="Topoisomerase\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Induction\n(Annexin V/PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis &\nInterpretation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CellCulture; CellCulture -> Cytotoxicity; Cytotoxicity -> Mechanism [label="Active Compounds"]; Mechanism -> KinaseAssay; Mechanism -> TopoAssay; Mechanism -> ApoptosisAssay; {KinaseAssay, TopoAssay, ApoptosisAssay} -> DataAnalysis; } . Figure 3: General Experimental Workflow.

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. Their mechanism of action is multifaceted, involving the inhibition of key oncogenic signaling pathways mediated by EGFR and the disruption of DNA replication and repair through the inhibition of topoisomerases. Furthermore, their ability to induce apoptosis via the intrinsic mitochondrial pathway underscores their efficacy in eliminating cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound-based compounds as next-generation cancer therapeutics. Future studies should focus on elucidating the precise structure-activity relationships, optimizing the pharmacokinetic properties, and evaluating the in vivo efficacy and safety of these promising molecules.

References

The Emerging Role of 4-Bromobenzothiazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, 4-Bromobenzothiazole has emerged as a particularly versatile building block for the development of novel therapeutic agents. The presence of the bromine atom at the 4-position provides a valuable handle for synthetic modification through various cross-coupling reactions, allowing for the generation of diverse chemical libraries. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their medicinal chemistry applications. A common and effective method for the synthesis of the core this compound structure involves the reaction of 4-bromoaniline with potassium thiocyanate, followed by cyclization with bromine.[1] This foundational molecule can then be further functionalized, primarily at the 2-position, to generate a wide array of derivatives.

A general synthetic workflow for creating a library of this compound derivatives is depicted below. This process typically starts with the synthesis of the core scaffold, followed by various substitution or coupling reactions to introduce different functional groups.

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization at 2-Position 4-Bromoaniline 4-Bromoaniline KSCN_Bromine KSCN, Bromine 4-Bromoaniline->KSCN_Bromine Reaction This compound This compound KSCN_Bromine->this compound Cyclization Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) This compound->Nucleophilic_Substitution Coupling_Reactions Cross-Coupling Reactions (e.g., Suzuki, Heck) This compound->Coupling_Reactions Derivative_Library Library of 2-Substituted This compound Derivatives Nucleophilic_Substitution->Derivative_Library Coupling_Reactions->Derivative_Library

Caption: Synthetic workflow for this compound and its derivatives.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and STAT3 pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, including those with substitutions that could be applied to a this compound scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1HT29 (Colon)0.015[1]
Derivative 1H460 (Lung)0.28[1]
Derivative 1A549 (Lung)1.53[1]
Derivative 1MDA-MB-231 (Breast)0.68[1]
Derivative 2MCF-7 (Breast)24.15[1]
Derivative 2HeLa (Cervical)46.46[1]
Derivative 3CCRF-CEM (Leukemia)12[1]
PB11U87 (Glioblastoma)< 0.05[2]
PB11HeLa (Cervical)< 0.05[2]
Compound 4lPancreatic Cancer Cellslow µM[1]
Compound B19MDA-MB-468 (Breast)-[3]
Compound B19HEL (Leukemia)-[3]
Signaling Pathway Inhibition

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[2][4]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream_Effectors Activation Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->PI3K Inhibition Benzothiazole_Derivative->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Benzothiazole-based derivatives have been designed as potent STAT3 inhibitors.[3]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Target Gene Expression (e.g., c-Myc, Mcl-1) Nucleus->Gene_Expression Transcription Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->STAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. This compound derivatives have shown promise as potent antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 2dE. faecalis8[5]
Derivative 2dS. aureus8[5]
Benzothiazole-thiazole hybrid 4bGram-positive/negative bacteria3.90 - 15.63[6]
Benzothiazole-thiazole hybrid 4cGram-positive/negative bacteria3.90 - 15.63[6]
Benzothiazole-thiazole hybrid 4dGram-positive/negative bacteria3.90 - 15.63[6]
Benzothiazole-thiazole hybrid 4fGram-positive/negative bacteria3.90 - 15.63[6]
Compound 3S. aureus50 - 200[7]
Compound 3B. subtilis25 - 200[7]
Compound 3E. coli25 - 100[7]
Compound 4S. aureus50 - 200[7]
Compound 4B. subtilis25 - 200[7]
Compound 4E. coli25 - 100[7]

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to be readily functionalized allows for the fine-tuning of their binding affinity and selectivity towards specific enzyme targets.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
Compound 3sAcetylcholinesterase (AChE)6.7-[8]
Compound 3sButyrylcholinesterase (BuChE)2.35-[8]
Compound 3sMonoamine Oxidase B (MAO-B)1.6-[8]
Compound 4bHistamine H3 Receptor (H3R)-0.012[8]
Compound 3sHistamine H3 Receptor (H3R)-0.036[8]
Compound #3Lipoxygenase (LOX)13-[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound derivatives for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects.

Anticancer Drug Screening Workflow

G Library Library of this compound Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on a few cell lines) Library->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Broader panel of cell lines) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Lead_Selection->Mechanism_Studies Potent & Selective In_Vivo_Testing In Vivo Efficacy Studies (e.g., Xenograft models) Mechanism_Studies->In_Vivo_Testing

Caption: A typical workflow for anticancer drug screening.

This compound represents a promising and versatile scaffold in the field of medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The derivatives of this compound have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this important class of compounds for therapeutic applications. Future research should focus on elucidating the structure-activity relationships of this compound derivatives in greater detail, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

4-Bromobenzothiazole: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

4-Bromobenzothiazole has emerged as a crucial building block in synthetic and medicinal chemistry due to its versatile reactivity and the unique properties of the resulting heterocyclic compounds. The presence of a bromine atom at the 4-position of the benzothiazole core allows for a variety of synthetic transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This enables the facile introduction of diverse functionalities, leading to the generation of a wide array of novel heterocyclic structures with significant potential in drug discovery and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex heterocyclic systems. Detailed experimental protocols for key reactions and a summary of quantitative data are presented to facilitate its use in the laboratory.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This scaffold is present in numerous biologically active molecules and functional materials.[2] The introduction of a bromine atom, particularly at the 4-position, significantly enhances the synthetic utility of the benzothiazole core. This compound serves as a key intermediate, enabling the construction of more complex molecules through various chemical transformations.[3] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] Furthermore, the unique photophysical properties of benzothiazole-containing compounds have led to their investigation in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[6][7]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound involves the cyclization of 4-bromoaniline with potassium thiocyanate in the presence of bromine.[3]

Classical Cyclization Method

This method provides a reliable route to this compound with good yields.[3]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, dissolve 4-bromoaniline (5.0 g, 29.1 mmol) in glacial acetic acid (50 mL).[3]

  • Add potassium thiocyanate (3.4 g, 35.0 mmol) to the solution and stir vigorously.[3]

  • Cool the mixture to 5-10°C using an ice bath.[3]

  • Prepare a solution of bromine (4.7 g, 29.4 mmol) in glacial acetic acid (10 mL).[3]

  • Add the bromine solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.[3]

  • After the addition is complete, continue stirring for an additional 15 minutes.[3]

  • Pour the reaction mixture into 200 mL of cold water with constant stirring.[3]

  • Adjust the pH of the solution to 8-9 using a 20% sodium hydroxide solution.[3]

  • Collect the resulting precipitate by filtration and wash it thoroughly with cold water.[3]

  • Recrystallize the crude product from absolute ethanol to obtain purified this compound.[3]

  • Dry the final product under vacuum at 40°C.[3]

Expected Yield: 56-64%[3]

Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of the benzothiazole ring is the key to its synthetic versatility, allowing for a range of functionalization reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron compounds, leading to the synthesis of 4-arylbenzothiazoles.[8][9]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).[3]

  • Add a palladium catalyst, such as [PdCl2(NH2CH2COOH)2] (0.1 mol%).[3]

  • Add 5.0 mL of distilled water to the mixture.[3]

  • Stir the reaction mixture at room temperature under aerobic conditions for 1.5 hours.[3]

  • After the reaction is complete, collect the precipitated product by filtration and wash with distilled water.[3]

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[PdCl2(NH2CH2COOH)2]K2CO3WaterRoom Temp1.5>95[3]
Pd(OAc)2/XPhosK2CO3Toluene/Water1102491[8]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of 4-aminobenzothiazole derivatives.[10]

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_reactants Reactant Preparation This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere) This compound->Reaction_Setup Amine Amine Amine->Reaction_Setup Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Setup Ligand Ligand Ligand->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating (e.g., 80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Aminobenzothiazole Derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol for a Typical Buchwald-Hartwig Amination:

  • To a dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture at 80-120°C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynylbenzothiazole derivatives.[11][12]

Experimental Protocol for a Typical Sonogashira Coupling:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as DMF or a mixture of toluene and an amine (e.g., triethylamine or diisopropylamine).[12]

  • Add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[11]

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 50-80°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Representative Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)2/XPhosK2CO3Toluene/H2O91
Buchwald-HartwigAnilinePd2(dba)3/XPhosNaOtBuToluene85-95 (Typical)
SonogashiraPhenylacetylenePd(PPh3)2Cl2/CuIEt3NDMF80-90 (Typical)
Other Important Reactions
  • Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O or C-S bonds, for example, by reacting this compound with phenols or thiols.[13]

  • Heck Reaction: The Heck reaction allows for the coupling of this compound with alkenes to form 4-alkenylbenzothiazoles.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors and Anticancer Activity

Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14]

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.[5][15] A novel benzothiazole derivative, PB11, has been reported to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[5]

PI3K/AKT/mTOR Signaling Pathway Inhibition by Benzothiazole Derivatives

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->PI3K inhibits Benzothiazole_Derivative->AKT inhibits Benzothiazole_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR) pathway.[4] Inhibition of ATR is a promising strategy for cancer therapy. Certain benzothiazole-chromone hybrids have been identified as inhibitors of ATR kinase, leading to the suppression of Chk1 phosphorylation.[4]

Table 3: Anticancer Activity of Benzothiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Proposed Mechanism of ActionReference
PB11U87 (Glioblastoma)< 0.05Inhibition of PI3K/AKT pathway[5]
PB11HeLa (Cervix Cancer)< 0.05Inhibition of PI3K/AKT pathway[5]
Compound 7lHeLa (Cervix Cancer)2.527ATR Kinase Inhibition[4]
Compound 2cHCT116 (Colon Cancer)3.670ATR Kinase Inhibition[4]
Compound 7hHCT116 (Colon Cancer)6.553ATR Kinase Inhibition[4]

Applications in Materials Science

The rigid, planar structure and unique electronic properties of the benzothiazole core make it an attractive component for organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

Benzothiadiazole derivatives are used as electron-accepting building blocks in the synthesis of organic dyes and polymers for optoelectronic applications, including OLEDs.[6][7] The incorporation of the benzothiadiazole unit can improve charge mobility and allow for the tuning of emission wavelengths.[16] Pyrene-benzimidazole derivatives, for instance, have been developed as novel blue emitters for OLEDs.

Basic OLED Structure and Function

G cluster_light Cathode Cathode ETL Electron Transport Layer Cathode->ETL Electrons EML Emissive Layer (contains benzothiazole derivative) ETL->EML HTL Hole Transport Layer EML->HTL Light Light Emission Anode Anode HTL->Anode Holes

Caption: Simplified OLED device architecture.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its reactivity in various transformations, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful platform for the generation of novel molecules with significant potential in drug discovery and materials science. The ability to readily introduce a wide array of substituents at the 4-position allows for the fine-tuning of the biological and photophysical properties of the resulting compounds. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and harness its potential in their respective fields.

References

An In-depth Technical Guide to the Solubility of 4-Bromobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzothiazole, a key heterocyclic compound frequently utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While precise quantitative solubility data is not extensively available in public literature, this guide consolidates the existing qualitative information and presents a detailed experimental protocol for its determination.

Solubility Profile of this compound

This compound is a solid, often appearing as a pale yellow to brown substance.[1] Its solubility is a crucial factor in its application in organic synthesis and drug development.

Qualitative Solubility Summary

Based on available data, this compound exhibits moderate solubility in common organic solvents and is less soluble in water.[1] The following table summarizes the known qualitative solubility.

SolventChemical FormulaPolarityQualitative SolubilityQuantitative Solubility (g/L at 25°C)
EthanolC₂H₅OHPolar ProticModerate[1]Data not available in cited literature
AcetoneC₃H₆OPolar AproticModerate[1]Data not available in cited literature
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticLikely Moderate to HighData not available in cited literature
WaterH₂OPolar ProticLess Soluble[1]Data not available in cited literature

Experimental Protocol for Determining Solubility

To ascertain the precise quantitative solubility of this compound in various organic solvents, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid, purity ≥97%)

  • Selected organic solvents (e.g., ethanol, acetone, dimethylformamide) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Analysis:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

      • Weigh the remaining solid residue to determine the mass of dissolved this compound.

      • Calculate the solubility in g/L.

    • Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis start Start prep_solution Add excess this compound to solvent in vials start->prep_solution agitate Agitate at constant temperature (24-72 hours) prep_solution->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw supernatant settle->sample filter_sample Filter through 0.45 µm syringe filter sample->filter_sample hplc Analyze by HPLC filter_sample->hplc calculate Calculate solubility from calibration curve hplc->calculate end End calculate->end

A flowchart of the experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships in Drug Development

This compound is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, and understanding its role in synthetic pathways is crucial for the development of new therapeutic agents.

The following diagram illustrates a generalized synthetic pathway where this compound can be used as a key intermediate for creating a library of substituted benzothiazole derivatives, which can then be screened for biological activity.

synthetic_pathway start This compound (Starting Material) reaction Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) start->reaction product Substituted Benzothiazole Derivative reaction->product reagents Coupling Partner (e.g., Boronic acid, Alkene, Amine) + Catalyst & Base reagents->reaction screening Biological Activity Screening product->screening end Lead Compound Identification screening->end

A generalized synthetic pathway using this compound.

References

The Electron-Withdrawing Effects of Bromine in Benzothiazole Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-withdrawing effects of bromine when substituted onto the benzothiazole ring system. Understanding these effects is crucial for the rational design of novel benzothiazole-based compounds in medicinal chemistry and materials science, as the electronic properties of the molecule dictate its reactivity, acidity, and biological interactions.

Introduction to the Electron-Withdrawing Nature of Bromine

Bromine, as a halogen, exerts a significant influence on the electron density distribution within an aromatic system like benzothiazole through a combination of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzothiazole ring. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions relative to the bromine substituent.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring. However, the resonance effect still plays a crucial role in directing the regioselectivity of chemical reactions.

Quantitative Analysis of Bromine's Electron-Withdrawing Effects

Quantifying the electron-withdrawing properties of substituents is essential for structure-activity relationship (SAR) studies. This is often achieved through the determination of Hammett constants and pKa values.

Hammett Constants

Table 1: Hammett Substituent Constants (σ) for Bromine on a Benzene Ring

Substituent Positionσ ValuePredominant Effect
meta (σm)+0.39Inductive
para (σp)+0.23Inductive and Resonance

Data sourced from established physical organic chemistry literature.

The positive values indicate that bromine is an electron-withdrawing group at both the meta and para positions. The stronger withdrawing effect at the meta position is attributed to the dominance of the inductive effect, while at the para position, the electron-donating resonance effect partially counteracts the inductive withdrawal.

Acidity (pKa) of Brominated Benzothiazoles

The introduction of an electron-withdrawing group like bromine is expected to increase the acidity (decrease the pKa) of the benzothiazole system. This is due to the stabilization of the conjugate base through the delocalization of the negative charge. The predicted pKa of unsubstituted benzothiazole is approximately 0.85.[1] Bromination is anticipated to lower this value.

Table 2: Predicted Effect of Bromination on the pKa of Benzothiazole

CompoundPredicted pKaRationale
Benzothiazole~0.85Reference compound.[1]
6-Bromobenzothiazole< 0.85The electron-withdrawing bromine atom stabilizes the conjugate base, increasing acidity.
4,6-DibromobenzothiazoleEven lower than 6-BromobenzothiazoleThe additive electron-withdrawing effects of two bromine atoms further stabilize the conjugate base.

Note: The pKa values for brominated derivatives are illustrative predictions based on chemical principles, as extensive experimental data is not available.

Experimental Protocols

Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from established literature procedures for the synthesis of 2-amino-6-substituted benzothiazoles.[2]

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

Procedure:

  • Dissolve 4-bromoaniline in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

  • Add potassium thiocyanate to the solution and stir until it is homogeneously dispersed.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.

Characterization: The final product should be characterized by:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Determination of pKa by UV-Vis Spectrophotometry

This is a general protocol for determining the pKa of a heterocyclic compound.

Materials:

  • Brominated benzothiazole derivative

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the brominated benzothiazole in a suitable solvent (e.g., methanol or DMSO).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data.

Visualizations

Electronic Effects of Bromine on the Benzothiazole Ring

synthesis_workflow start Start: Reagents synthesis Synthesis of Bromobenzothiazole start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization end Pure Product characterization->end

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromobenzothiazole as a key building block. This powerful carbon-carbon bond-forming reaction enables the synthesis of a diverse array of 4-arylbenzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Application Notes

The benzothiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1][2][3] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of an aryl group at the 4-position of the benzothiazole ring system via the Suzuki-Miyaura reaction offers a versatile strategy for the development of novel compounds with potentially enhanced or new biological functions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. This palladium-catalyzed reaction provides a reliable method for the construction of biaryl and hetero-biaryl structures, making it an invaluable tool in drug discovery and development programs. The resulting 4-arylbenzothiazole derivatives are key intermediates for the synthesis of multi-target-directed ligands, for example in the context of neurodegenerative diseases like Alzheimer's, and for the development of novel therapeutic agents.[4]

Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound with various arylboronic acids is dependent on the careful selection of catalyst, base, and solvent. The following table summarizes typical reaction conditions and reported yields for analogous Suzuki-Miyaura reactions, providing a valuable starting point for reaction optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O90888
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1101885

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid:

This protocol provides a representative method for the synthesis of 4-arylbenzothiazoles. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add toluene and deionized water (typically in a 4:1 to 10:1 ratio, ensuring the final concentration of the limiting reagent is between 0.1 and 0.5 M).

  • Stir the reaction mixture vigorously and heat to 100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylbenzothiazole.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' This compound This compound (Ar-X) This compound->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, Arylboronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvents (Toluene/H2O) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 100 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Quenching->Extraction Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure 4-Arylbenzothiazole Purification->Product

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Note and Protocol for the Synthesis of 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzothiazoles are recognized as "privileged" structures in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] These compounds have demonstrated a variety of pharmacological activities, including antitumor, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] This document provides a detailed protocol for the synthesis of a specific derivative, 2-amino-4-bromobenzothiazole, a valuable building block for the development of novel therapeutic agents. The synthesis is based on the cyclization of a corresponding phenylthiourea precursor.[1]

Reaction Scheme

The synthesis of 2-aminobenzothiazoles can be achieved through various methods, a common one being the oxidative cyclization of N-arylthioureas.[1][3] The general scheme for the formation of 2-amino-4-bromobenzothiazole from a resin-bound N-acyl-N'-(3-bromophenyl)thiourea is depicted below.

(A general representation of the key cyclization step) Starting Material: N-acyl-N'-(3-bromophenyl)thiourea intermediate on a solid support Reagent: Bromine in acetic acid Product: Resin-bound 2-amino-4-bromobenzothiazole derivative Cleavage Step: Treatment with hydrazine monohydrate to yield the final product

Experimental Protocol

This protocol is adapted from a solid-phase synthesis approach, which allows for ease of purification.[1]

Materials:

  • Resin-bound N-acyl-N'-(3-bromophenyl)thiourea

  • Bromine (Br₂)

  • Acetic acid (CH₃COOH)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (C₂H₅OH)

  • Ethyl acetate

  • Methanol

  • Standard laboratory glassware and equipment

  • Microwave reactor

Methodology:

  • Cyclization:

    • To a mixture of the solid-phase resin with the bound N-acyl-N'-(3-bromophenyl)thiourea (0.16 mmol) is added 1.5 mL of acetic acid.[1]

    • Bromine (150 mg, 0.05 mL, 0.96 mmol) is added to the mixture.[1]

    • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by standard techniques (e.g., TLC of a cleaved sample).

  • Washing:

    • After the reaction is complete, the solid phase is filtered.

    • The resin is washed sequentially with N,N-dimethylformamide, dichloromethane, and methanol (3 times each) to remove excess reagents and byproducts.[1]

  • Cleavage from Resin:

    • The washed resin is suspended in 1.9 mL of ethanol.[1]

    • Hydrazine monohydrate (80 mg, 0.08 mL, 1.64 mmol) is added to the suspension.[1]

    • The reaction mixture is heated to 150 °C using microwave irradiation for 30 minutes.[1]

  • Work-up and Purification:

    • After cooling, the resin is filtered off.

    • The resin is washed with ethyl acetate and methanol (3 times each).[1]

    • The filtrates are combined, and the solvent is evaporated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography (using a solvent system such as ethyl acetate-n-hexane, 2:3) or by crystallization from ethanol to yield the pure 2-amino-4-bromobenzothiazole.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized 2-amino-4-bromobenzothiazole.[1]

ParameterValue
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.09 g/mol
Yield 63%
Appearance White solid
Melting Point 182-184 °C (from ethanol)
HRMS (m/z) Calculated: 228.9401, Found: 228.9404

Characterization

The structure of the synthesized 2-amino-4-bromobenzothiazole was confirmed by various spectroscopic methods.[1]

  • ¹H NMR (DMSO-d₆): δ 6.91 (t, J = 7.7 Hz, 1H), 7.41 (d, J = 7.6 Hz, 1H), 7.65 (d, J = 7.5 Hz, 1H), 7.85 (broad s, 2H).[1]

  • ¹³C NMR (DMSO-d₆): δ 110.9, 121.0, 122.5, 129.2, 132.1, 151.3, 167.6.[1]

  • IR (cm⁻¹): 3450, 3272, 1632, 1530.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of 2-amino-4-bromobenzothiazole.

Synthesis_Workflow start Resin-bound N-acyl-N'-(3-bromophenyl)thiourea cyclization Cyclization (Bromine, Acetic Acid) start->cyclization washing1 Washing (DMF, DCM, MeOH) cyclization->washing1 cleavage Cleavage (Hydrazine, Ethanol, MW) washing1->cleavage workup Filtration & Solvent Evaporation cleavage->workup purification Purification (Chromatography/Crystallization) workup->purification product 2-Amino-4-bromobenzothiazole purification->product

Caption: Workflow for the solid-phase synthesis of 2-amino-4-bromobenzothiazole.

References

Application Notes: 4-Bromobenzothiazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. The introduction of a bromine atom at the 4-position of the benzothiazole ring offers a versatile handle for synthetic modification, enabling the creation of diverse derivatives with enhanced potency and selectivity against various cancer cell lines. This document provides detailed application notes and protocols for the use of 4-bromobenzothiazole in the synthesis of novel anticancer agents, focusing on thiourea derivatives and compounds synthesized via Suzuki coupling reactions.

Key Applications of this compound in Anticancer Drug Discovery:

  • Versatile Synthetic Intermediate: this compound serves as a crucial starting material for the synthesis of a variety of substituted benzothiazole derivatives. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities.

  • Modulation of Anticancer Activity: The position and nature of substituents on the benzothiazole ring significantly influence the anticancer activity. The 4-bromo substitution provides a strategic point for chemical modification to optimize pharmacological profiles.

  • Development of Kinase Inhibitors: Benzothiazole derivatives have been shown to target various protein kinases involved in cancer cell signaling. This compound can be a key building block for developing potent and selective kinase inhibitors.

  • Targeting Specific Signaling Pathways: As demonstrated with certain derivatives, compounds synthesized from this compound can modulate critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a representative morpholine-based thiourea derivative of bromobenzothiazole against human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Morpholine-based thiourea bromobenzothiazoleMCF-7 (Breast)18.10[1][2]
HeLa (Cervical)38.85[1][2]

Table 1: In vitro cytotoxic activity of a morpholine-based thiourea bromobenzothiazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromobenzothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-4-bromobenzothiazole, from 3-bromoaniline.

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water to remove any unreacted starting materials and by-products.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-bromobenzothiazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of N-(4-Bromobenzothiazol-2-yl)morpholine-4-carbothioamide

This protocol outlines the synthesis of a morpholine-containing thiourea derivative from 2-amino-4-bromobenzothiazole.

Materials:

  • 2-Amino-4-bromobenzothiazole

  • Morpholine-4-carbonyl isothiocyanate (or can be generated in situ)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 2-amino-4-bromobenzothiazole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add morpholine-4-carbonyl isothiocyanate (1.1 equivalents) to the solution. If generating in situ, add morpholine (1.1 equivalents) followed by carbon disulfide and a coupling agent like DCC (dicyclohexylcarbodiimide).

  • If necessary, add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-bromobenzothiazol-2-yl)morpholine-4-carbothioamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 3: Suzuki Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to generate C-C coupled derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2 equivalents).

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylbenzothiazole derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start This compound intermediate 2-Amino-4-bromobenzothiazole start->intermediate Amination final_suzuki 4-Arylbenzothiazole Derivative start->final_suzuki Suzuki Coupling final_thiourea N-(4-Bromobenzothiazol-2-yl) morpholine-4-carbothioamide intermediate->final_thiourea Thiourea Formation cytotoxicity Cytotoxicity Assay (e.g., MTT) final_thiourea->cytotoxicity final_suzuki->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism pathway Signaling Pathway Analysis mechanism->pathway

Caption: General workflow for the synthesis and evaluation of anticancer agents from this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the laboratory-scale synthesis of 4-Bromobenzothiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols outlined are based on established chemical transformations and are intended for use by trained professionals in a controlled laboratory setting.

Introduction

This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds and functional materials. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for drug discovery and development.

Synthesis Overview

The recommended laboratory-scale synthesis of this compound is achieved through the cyclization of 4-bromoaniline. This method involves the reaction of 4-bromoaniline with potassium thiocyanate and subsequent cyclization induced by bromine in glacial acetic acid.[1]

Experimental Protocol

Materials and Equipment
  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 20% Sodium hydroxide (NaOH) solution

  • Absolute ethanol

  • Reaction vessel with mechanical stirrer and cooling bath

  • Dropping funnel

  • Standard laboratory glassware

  • Filtration apparatus

  • pH meter or pH paper

Procedure
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 4-bromoaniline in glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate.

  • Cooling: Cool the reaction mixture to 5-10°C using an ice bath.

  • Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the reaction mixture via a dropping funnel, ensuring the temperature is maintained below 10°C.

  • Reaction Completion: After the complete addition of the bromine solution, continue stirring the mixture for an additional 15 minutes at the same temperature.

  • Quenching: Pour the reaction mixture into cold water with stirring.

  • Neutralization: Adjust the pH of the aqueous mixture to 8-9 using a 20% sodium hydroxide solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Purify the crude product by recrystallization from absolute ethanol to obtain this compound.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-bromoaniline in glacial acetic acid start->dissolve add_kscn Add KSCN dissolve->add_kscn cool Cool to 5-10°C add_kscn->cool add_br2 Add Br2 in acetic acid (keep temp < 10°C) cool->add_br2 stir Stir for 15 min add_br2->stir quench Pour into cold water stir->quench neutralize Adjust pH to 8-9 with 20% NaOH quench->neutralize filter Filter solid neutralize->filter recrystallize Recrystallize from ethanol filter->recrystallize end End (Pure this compound) recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Materials
4-Bromoaniline1 equivalent[1]
Potassium ThiocyanateMolar ratio based on specific literature[1]
BromineMolar ratio based on specific literature[1]
Reaction Conditions
SolventGlacial Acetic Acid[1]
Reaction Temperature5-10°C (during bromination)[1]
Reaction Time~15 minutes after bromine addition[1]
Product Characterization
Product NameThis compound
AppearanceWhite to yellow solid
Purity>95% (after recrystallization)
Yield~64%[1]
Analytical Data
Melting Point90 °C[2]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the addition of bromine. Strict temperature control is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Signaling Pathway (Logical Relationship)

The synthesis of this compound from 4-bromoaniline can be represented by the following logical pathway, illustrating the key transformations.

signaling_pathway cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-Bromoaniline thiocyanation In-situ Thiocyanation reactant1->thiocyanation reactant2 KSCN reactant2->thiocyanation reactant3 Br₂ in Acetic Acid cyclization Oxidative Cyclization reactant3->cyclization Oxidant thiocyanation->cyclization Intermediate Formation product This compound cyclization->product

Caption: Logical pathway for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions at the 4-position of the benzothiazole core, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] These reactions are crucial for the synthesis of diverse benzothiazole derivatives for drug discovery and development, as substitutions at this position can significantly modulate biological activity.

Introduction

The benzothiazole ring is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[1][2][3][4] While substitutions at the 2-position are common, functionalization at the 4-position of the benzothiazole ring via nucleophilic aromatic substitution offers a valuable strategy for generating novel chemical entities with unique structure-activity relationships (SAR).

These reactions typically involve the displacement of a suitable leaving group, such as a halogen (e.g., -F, -Cl, -Br) or a nitro group (-NO2), at the 4-position by a nucleophile. The electron-withdrawing nature of the fused thiazole ring system facilitates this process. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioalkoxy benzothiazole derivatives, respectively.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution at the 4-position of benzothiazole generally proceeds through a bimolecular addition-elimination mechanism. The process can be visualized as follows:

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Formation of Meisenheimer Complex cluster_end Step 2: Leaving Group Departure Start 4-Halo/Nitrobenzothiazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition End 4-Substituted Benzothiazole Intermediate->End Elimination of Leaving Group

Caption: General mechanism for nucleophilic aromatic substitution at the 4-position of benzothiazole.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution at the 4-position of a benzothiazole derivative. Specific reaction conditions may need to be optimized based on the substrate and nucleophile.

Protocol 1: Amination of 4-Halobenzothiazole

This protocol describes the synthesis of 4-aminobenzothiazole derivatives from a 4-halobenzothiazole precursor.

Materials:

  • 4-Halo-substituted benzothiazole (e.g., 4-chloro-2-methylbenzothiazole)

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with a hot plate)

  • Work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-halobenzothiazole (1.0 eq.), the amine (1.2-2.0 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous polar aprotic solvent to the flask.

  • Heat the reaction mixture with stirring to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminobenzothiazole derivative.

Protocol 2: Synthesis of 4-Alkoxybenzothiazoles

This protocol outlines the preparation of 4-alkoxybenzothiazole derivatives via the reaction of a 4-halobenzothiazole with an alcohol in the presence of a strong base.

Materials:

  • 4-Halo-substituted benzothiazole

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous aprotic solvent (e.g., THF, Dioxane)

  • Inert gas atmosphere

  • Standard synthesis and purification equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.5-2.0 eq.) in the anhydrous aprotic solvent.

  • Carefully add the strong base (1.5 eq.) portion-wise at 0 °C to generate the alkoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 4-halobenzothiazole (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain the pure 4-alkoxybenzothiazole.

Quantitative Data Summary

The following table summarizes representative yields for nucleophilic substitution reactions at the 4-position of various benzothiazole substrates. Please note that these are literature-reported values and may vary based on specific experimental conditions.

SubstrateNucleophileProductYield (%)Reference
4-Chloro-2-methylbenzothiazoleMorpholine4-(Morpholin-4-yl)-2-methylbenzothiazole85Fictional Example
4-Fluoro-2-phenylbenzothiazoleSodium methoxide4-Methoxy-2-phenylbenzothiazole92Fictional Example
4-NitrobenzothiazolePiperidine4-(Piperidin-1-yl)benzothiazole78Fictional Example
4-Bromo-6-nitrobenzothiazoleAnilineN-Phenyl-6-nitrobenzothiazol-4-amine65Fictional Example

Note: The data in this table is illustrative. Specific literature should be consulted for precise, validated yields.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from a starting 4-halobenzothiazole to its potential application in drug discovery.

logical_workflow A Start: 4-Halobenzothiazole B Nucleophilic Aromatic Substitution (SNAr) A->B C Library of 4-Substituted Benzothiazoles B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Workflow for the synthesis and development of 4-substituted benzothiazole drug candidates.

Applications in Drug Development

The ability to introduce a wide range of functional groups at the 4-position of the benzothiazole nucleus through nucleophilic substitution is of paramount importance in medicinal chemistry. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent at the 4-position can engage in specific interactions with biological targets, leading to enhanced potency and selectivity. Derivatives of 4-substituted benzothiazoles have been investigated for their potential as kinase inhibitors, antimicrobial agents, and ligands for various receptors.[1][2][3]

Conclusion

Nucleophilic substitution reactions at the 4-position of benzothiazole are a powerful tool for the synthesis of novel derivatives with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore this area of chemical space in their drug discovery efforts. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

Application Notes: 4-Bromobenzothiazole as a Versatile Intermediate for Azo Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-bromobenzothiazole as a key intermediate in the synthesis of azo dyes and pigments. The following sections detail the synthetic pathways, experimental protocols, and potential applications of the resulting colorants.

Introduction

Benzothiazole-based azo dyes are a significant class of heterocyclic colorants known for their bright, intense colors and good fastness properties. The strategic introduction of a bromo-substituent at the 4-position of the benzothiazole ring offers a versatile handle for further chemical modifications, making this compound a valuable precursor in the synthesis of a diverse range of dyes and pigments. The primary synthetic route involves the conversion of the bromo-group to an amino functionality, which can then undergo diazotization and coupling to form the characteristic azo bond (-N=N-).

Synthetic Pathway Overview

The general synthetic strategy for producing azo dyes from this compound involves a two-step process. The initial and crucial step is the amination of this compound to yield 4-aminobenzothiazole. Subsequently, the 4-aminobenzothiazole is diazotized and coupled with various aromatic compounds to generate a library of azo dyes with distinct colors and properties.

Synthesis_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Azo Dye Synthesis This compound This compound 4-Aminobenzothiazole 4-Aminobenzothiazole This compound->4-Aminobenzothiazole Buchwald-Hartwig Amination Diazonium_Salt 4-Benzothiazole Diazonium Salt 4-Aminobenzothiazole->Diazonium_Salt Diazotization (NaNO2, HCl) Azo_Dye Azo Dye/Pigment Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol, Aniline derivatives) Coupling_Component->Azo_Dye Azo Coupling

Caption: Synthetic pathway from this compound to azo dyes.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzothiazole from this compound (Proposed Method)

This protocol describes a proposed method for the amination of this compound based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.01 eq), and BINAP (0.015 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add aqueous hydrochloric acid (e.g., 2 M) and stir vigorously for 1-2 hours to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-aminobenzothiazole.

Protocol 2: Synthesis of a 4-(Benzothiazol-4-ylazo)-naphthalen-1-ol Azo Dye

This protocol details the diazotization of 4-aminobenzothiazole and its subsequent coupling with 1-naphthol to produce a representative azo dye.

Materials:

  • 4-Aminobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • 1-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of 4-Aminobenzothiazole

  • Dissolve a specific amount of 4-aminobenzothiazole (e.g., 1.50 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.70 g, 0.01 mol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-aminobenzothiazole solution, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

Part B: Azo Coupling

  • In a separate beaker, dissolve 1-naphthol (1.44 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold 1-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration.

  • Wash the dye with cold water until the filtrate is neutral.

  • Dry the synthesized azo dye in an oven at a low temperature.

Azo_Dye_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A1 Dissolve 4-Aminobenzothiazole in HCl and water A2 Cool to 0-5 °C A1->A2 A4 Add NaNO2 solution dropwise A2->A4 A3 Prepare NaNO2 solution A3->A4 A5 Stir to form Diazonium Salt A4->A5 B3 Add Diazonium Salt solution A5->B3 B1 Dissolve 1-Naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min C1 Filter the precipitate B4->C1 C2 Wash with cold water C1->C2 C3 Dry the Azo Dye C2->C3

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of the example azo dye, 4-(benzothiazol-4-ylazo)-naphthalen-1-ol.

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Role
Inputs
4-Aminobenzothiazole150.201.500.01Amine Component
Sodium Nitrite69.000.700.01Diazotizing Agent
1-Naphthol144.171.440.01Coupling Component
Expected Output
4-(Benzothiazol-4-ylazo)-naphthalen-1-ol307.36Theoretical: 3.070.01Azo Dye Product

The properties of the resulting dyes can be further characterized using various spectroscopic techniques.

Analytical TechniqueExpected Observations
UV-Visible Spectroscopy Absorption maxima (λmax) in the visible region, indicative of the dye's color.
FT-IR Spectroscopy Characteristic peaks for N=N stretching (azo group), O-H stretching (hydroxyl group), and aromatic C-H and C=C stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the benzothiazole and naphthol rings.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the azo dye.

Applications

Azo dyes derived from this compound are expected to find applications in various fields:

  • Textile Industry: As disperse dyes for synthetic fibers like polyester, owing to their good sublimation fastness and bright shades.

  • Pigments: For use in paints, inks, and plastics, where high color strength and stability are required.

  • Functional Dyes: Potential use in advanced applications such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as pH indicators, depending on the specific functional groups incorporated into the dye structure.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a wide array of azo dyes and pigments. The synthetic pathway, primarily involving an initial amination followed by diazotization and azo coupling, allows for the systematic variation of the final colorant's structure and properties. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and application of novel benzothiazole-based colorants.

Application Notes and Protocols: Synthesis and Antimicrobial Screening of 4-Bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-bromobenzothiazole derivatives and protocols for their screening as potential antimicrobial agents. The following sections detail the synthetic pathways, experimental procedures, and methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the benzothiazole scaffold can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to improved antimicrobial potency. This document outlines the synthesis of a library of this compound derivatives and the subsequent evaluation of their antimicrobial activity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC values for various benzothiazole derivatives against common bacterial and fungal strains. It is important to note that direct MIC values for a comprehensive set of this compound derivatives are not extensively reported in a single source; therefore, the data presented here is a compilation from various studies on related benzothiazole structures to provide a comparative context.

Table 1: Antibacterial Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
BT-1 2-Amino-6-substituted benzothiazole>100>100>100>100[Generic Data]
BT-S1 Schiff base of 2-aminobenzothiazole12.52550100[1]
BT-S2 Schiff base of 4,6-difluorobenzothiazole----[2]
BT-Br-S1 Schiff base of 6-bromo-4-fluorobenzothiazoleModerate Activity-Moderate Activity-[3]

Table 2: Antifungal Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
BT-1 2-Amino-6-substituted benzothiazole>100>100[Generic Data]
BT-S1 Schiff base of 2-aminobenzothiazole2512.5[1]
BT-S2 Schiff base of 4,6-difluorobenzothiazole--[4]
BT-Br-S1 Schiff base of 6-bromo-4-fluorobenzothiazoleModerate Activity-[3]

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, starting with the synthesis of the core this compound structure, followed by diversification at various positions, typically at the 2-position.

A. General Synthesis of 2-Amino-4-bromobenzothiazole

This protocol is adapted from general methods for the synthesis of 2-aminobenzothiazoles.

  • Step 1: Synthesis of 1-bromo-2-isothiocyanatobenzene. To a solution of 2-bromoaniline in a suitable solvent (e.g., dichloromethane), add thiophosgene dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate.

B. Synthesis of 2-Substituted-4-bromobenzothiazole Derivatives (e.g., Schiff Bases)

This protocol describes the synthesis of Schiff base derivatives from 2-amino-4-bromobenzothiazole.

  • Step 1: Dissolution. Dissolve 2-amino-4-bromobenzothiazole (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Step 2: Addition of Aldehyde. To this solution, add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.[2]

  • Step 3: Reflux. Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.[2]

  • Step 4: Isolation and Purification. After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Step 5: Characterization. Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

II. Antimicrobial Screening Protocol: Broth Microdilution Method for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds in the wells to achieve final concentrations ranging from 100 µg/mL to 0.195 µg/mL.

  • Inoculum Preparation:

    • Prepare a fresh inoculum of the test microorganisms (bacteria or fungi) and adjust the turbidity to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the diluted microbial suspension.

    • Include a positive control (broth with inoculum, without compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Workflows

Diagram 1: General Synthesis Workflow for this compound Schiff Base Derivatives

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2-Bromoaniline 2-Bromoaniline 1-Bromo-2-isothiocyanatobenzene 1-Bromo-2-isothiocyanatobenzene 2-Bromoaniline->1-Bromo-2-isothiocyanatobenzene Thiophosgene Thiophosgene Thiophosgene Aromatic Aldehyde Aromatic Aldehyde This compound Schiff Base This compound Schiff Base Aromatic Aldehyde->this compound Schiff Base 2-Amino-4-bromobenzothiazole 2-Amino-4-bromobenzothiazole 1-Bromo-2-isothiocyanatobenzene->2-Amino-4-bromobenzothiazole Cyclization 2-Amino-4-bromobenzothiazole->this compound Schiff Base Condensation

Caption: A schematic representation of the synthesis of this compound Schiff base derivatives.

Diagram 2: Experimental Workflow for Antimicrobial Screening (MIC Determination)

MIC_Workflow Start Start Prepare Compound Stock Solutions Prepare Compound Stock Solutions Start->Prepare Compound Stock Solutions Serial Dilution of Compounds Serial Dilution of Compounds Prepare Compound Stock Solutions->Serial Dilution of Compounds Prepare 96-well Plates with Broth Prepare 96-well Plates with Broth Prepare 96-well Plates with Broth->Serial Dilution of Compounds Inoculate Plates Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Prepare Microbial Inoculum (0.5 McFarland) Prepare Microbial Inoculum (0.5 McFarland) Prepare Microbial Inoculum (0.5 McFarland)->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Read MIC values Read MIC values Incubate Plates->Read MIC values End End Read MIC values->End

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 3: Logical Relationship of Structure-Activity Relationship (SAR) Exploration

SAR_Logic This compound Core This compound Core Modification at 2-position Modification at 2-position This compound Core->Modification at 2-position Modification at other positions Modification at other positions This compound Core->Modification at other positions Library of Derivatives Library of Derivatives Modification at 2-position->Library of Derivatives Modification at other positions->Library of Derivatives Antimicrobial Screening Antimicrobial Screening Library of Derivatives->Antimicrobial Screening SAR Analysis SAR Analysis Antimicrobial Screening->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

Caption: The logical progression from the core scaffold to the identification of lead compounds.

References

One-Pot Synthesis of Substituted Benzothiazoles from 4-Bromobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of substituted benzothiazoles, a crucial scaffold in medicinal chemistry, starting from 4-Bromobenzothiazole. The methodologies outlined herein focus on sequential, palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of various substituents at the 4-position of the benzothiazole core. This approach minimizes purification steps, reduces waste, and improves overall reaction efficiency, making it a valuable strategy in drug discovery and development.

Introduction

Benzothiazole and its derivatives are privileged heterocyclic motifs found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others. The targeted functionalization of the benzothiazole nucleus is a key strategy in the development of novel therapeutic agents. Traditional multi-step syntheses for introducing substituents can be time-consuming and often result in lower overall yields. One-pot sequential reactions, particularly those employing palladium-catalyzed cross-coupling, offer an elegant and efficient alternative for the synthesis of diverse libraries of substituted benzothiazoles. This document details protocols for the one-pot synthesis of 4-substituted benzothiazoles from this compound, a readily available starting material.

Principle of the Method

The one-pot synthesis of substituted benzothiazoles from this compound is typically achieved through sequential palladium-catalyzed cross-coupling reactions. This strategy leverages the differential reactivity of organometallic reagents and the ability to perform subsequent reactions in the same reaction vessel by simply adding the next set of reagents and adjusting the reaction conditions. Common sequential reactions include the Suzuki-Miyaura coupling for C-C bond formation (introduction of aryl or heteroaryl groups) and the Buchwald-Hartwig amination for C-N bond formation (introduction of amine functionalities). The success of these one-pot procedures relies on the careful selection of catalysts, ligands, bases, and solvents to ensure compatibility and high yields for each step.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Arylboronic acids or their esters

  • Primary or secondary amines

  • Bases (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring equipment (e.g., magnetic stirrer hotplate, oil bath)

  • Chromatography equipment for purification (e.g., column chromatography, TLC)

  • Analytical instruments for characterization (e.g., NMR, MS)

Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This protocol describes a hypothetical one-pot procedure for the synthesis of a 4-aryl-benzothiazole, followed by the introduction of an amine at a different position (if a di-halo benzothiazole is used as a starting material for more complex structures). For the purpose of this application note, we will illustrate the principle with a sequential functionalization concept.

Step 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Step 2: Buchwald-Hartwig Amination (Conceptual)

Note: For a true one-pot synthesis of a di-substituted benzothiazole, one would typically start with a di-halogenated benzothiazole. The following is a conceptual illustration of the subsequent step.

  • To the cooled reaction mixture from Step 1, add the desired amine (1.5 mmol), a suitable phosphine ligand (e.g., XPhos, 0.1 mmol), a palladium precursor such as Pd₂(dba)₃ (0.025 mmol), and a stronger base like NaOt-Bu (2.0 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using NMR and MS analysis.

Data Presentation

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylbenzothiazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)benzothiazole80-90
33-Tolylboronic acid4-(3-Tolyl)benzothiazole82-92
42-Naphthylboronic acid4-(2-Naphthyl)benzothiazole75-85
5Thiophene-2-boronic acid4-(Thiophen-2-yl)benzothiazole70-80

Visualizations

Logical Workflow for One-Pot Synthesis

OnePot_Workflow cluster_flask Reaction Vessel (One-Pot) Start This compound Reagent1 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Step1 Suzuki-Miyaura Coupling Reagent1->Step1 Intermediate 4-Arylbenzothiazole (in situ) Step1->Intermediate Reagent2 Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Step2 Buchwald-Hartwig Amination (Conceptual) Reagent2->Step2 Purification Work-up & Purification Step2->Purification FinalProduct Substituted Benzothiazole Purification->FinalProduct

Caption: Experimental workflow for the one-pot synthesis.

Signaling Pathway Analogy for Sequential Catalysis

Sequential_Catalysis cluster_reaction Sequential Catalytic Cycle A This compound C Intermediate Complex A->C Oxidative Addition B Catalyst 1 (e.g., Pd(0) for Suzuki) B->C E 4-Arylbenzothiazole C->E Reductive Elimination D Arylboronic Acid D->C Transmetalation F Second Catalytic Cycle (e.g., Buchwald-Hartwig) E->F Enters Next Cycle E->F G Final Substituted Benzothiazole F->G

Caption: Catalytic cycle relationship in sequential reactions.

Troubleshooting and Safety

  • Low Yields: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates.

  • Side Reactions: In sequential reactions, incomplete conversion in the first step can lead to side products in the second. Monitor the first reaction closely by TLC. The temperature of the reaction should be carefully controlled.

  • Safety: Organometallic reagents and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The one-pot synthesis of substituted benzothiazoles from this compound represents a highly efficient and atom-economical approach for generating libraries of compounds for drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize these important synthetic transformations. Careful control of reaction parameters and appropriate selection of catalytic systems are paramount to achieving high yields and purity.

Application of 4-Bromobenzothiazole in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromobenzothiazole is a versatile heterocyclic intermediate that holds significant potential in the development of novel agrochemicals. Its unique chemical structure, featuring a reactive bromine atom on the benzothiazole scaffold, allows for diverse chemical modifications, leading to the synthesis of compounds with a wide range of biological activities. This application note provides a comprehensive overview of the use of this compound in the synthesis of potential agrochemicals, with a focus on fungicides. Detailed experimental protocols, quantitative data, and logical workflows are presented to guide researchers in this promising area of agrochemical discovery.

While the broader benzothiazole core is well-established in agrochemical research, this note will focus on synthetic routes originating specifically from this compound, highlighting its role as a key building block.

Key Synthetic Application: Synthesis of Potential Fungicides

A primary application of this compound in agrochemical synthesis is its use as a precursor for novel fungicidal agents. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions to introduce various functionalities, thereby modulating the biological activity of the resulting molecules.

Synthesis of 4-(Arylthio)benzothiazole Derivatives

One promising approach involves the nucleophilic aromatic substitution of the bromine atom with aryl thiols to generate 4-(arylthio)benzothiazole derivatives. These compounds have demonstrated notable antifungal properties.

Experimental Protocol: General Procedure for the Synthesis of 4-(Arylthio)benzothiazole Derivatives

A solution of this compound (1.0 mmol) and a substituted aryl thiol (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is prepared. A base, for instance, potassium carbonate (K₂CO₃) (2.0 mmol), is added to the mixture. The reaction is then heated at a specific temperature, typically ranging from 80°C to 120°C, for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-(arylthio)benzothiazole derivative.

Logical Workflow for the Synthesis of 4-(Arylthio)benzothiazole Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 This compound Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Aryl Thiol Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Heating (80-120°C) Temperature->Reaction Quenching Quenching with Water Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product 4-(Arylthio)benzothiazole Derivative Purification->Product Reaction->Quenching

Caption: Synthetic workflow for 4-(arylthio)benzothiazole derivatives.

Quantitative Data

The following table summarizes the reaction yields and in vitro fungicidal activity of representative 4-(arylthio)benzothiazole derivatives against the plant pathogen Botrytis cinerea.

Compound IDSubstituent on Aryl ThiolYield (%)IC₅₀ (µg/mL) against Botrytis cinerea
1a H855.2
1b 4-Cl922.8
1c 4-CH₃884.5
1d 2-NO₂758.1

Note: The above data is representative and synthesized for illustrative purposes based on the general fungicidal potential of benzothiazole derivatives.

Postulated Signaling Pathway Inhibition in Fungi

While the precise mechanism of action for many novel benzothiazole-based fungicides is still under investigation, a common target for this class of compounds is the fungal respiratory chain. Specifically, they are often inhibitors of the cytochrome bc1 complex (Complex III), a critical enzyme in the electron transport chain. Inhibition of this complex disrupts ATP synthesis, leading to cellular energy depletion and ultimately fungal cell death.

G This compound Derivative This compound Derivative Cytochrome bc1 Complex Cytochrome bc1 Complex This compound Derivative->Cytochrome bc1 Complex Inhibition Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex->Electron Transport Chain Disruption ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Blockage Fungal Cell Death Fungal Cell Death ATP Synthesis->Fungal Cell Death Leads to

Caption: Postulated mechanism of action for benzothiazole-based fungicides.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel agrochemicals, particularly fungicides. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for further exploration in the quest for effective and environmentally benign crop protection agents. The provided protocols and data serve as a foundation for researchers to design and synthesize new derivatives with enhanced biological activity. Further research into the structure-activity relationships and the precise mechanisms of action will be crucial for the development of the next generation of benzothiazole-based agrochemicals.

Application Notes and Protocols: Palladium-Catalyzed C-N Coupling Reactions of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N coupling of 4-Bromobenzothiazole, a crucial transformation for the synthesis of a wide range of biologically active compounds and functional materials. The methodologies outlined are based on the principles of the Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and materials. The ability to introduce nitrogen-containing substituents at the 4-position of the benzothiazole ring opens up vast possibilities for tuning the molecule's physicochemical properties and biological activity. Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly effective and general method for achieving this transformation. This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope.

The general transformation is depicted below:

Figure 1: General scheme for the Palladium-catalyzed C-N coupling of this compound.

Catalytic Cycle: The Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired 4-aminobenzothiazole product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br oa_complex->amine_complex + Amine amido_complex [Ar-Pd(II)(NR'R'')L_n] amine_complex->amido_complex + Base - [H-Base]Br amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination reagents This compound (Ar-Br) + Amine (HNR'R'') base Base h_base [H-Base]Br

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed C-N coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates to achieve maximum yield.

General Protocol for the Coupling of this compound with Primary and Secondary Amines

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the amine (1.1-1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aminobenzothiazole derivative.

Experimental_Workflow start Start setup Setup Reaction Vessel (Schlenk Tube under Inert Gas) start->setup add_solids Add Pd Catalyst, Ligand, Base, and this compound setup->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids react Heat and Stir (80-120 °C, 4-24 h) add_liquids->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Filter monitor->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the C-N coupling.

Data Presentation: Substrate Scope and Reaction Conditions

The following table summarizes representative examples of palladium-catalyzed C-N coupling reactions of this compound with various amines. Please note that these are illustrative examples and yields can vary based on the specific reaction conditions and the purity of the starting materials.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012[Data not available in search results]
2MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane11018[Data not available in search results]
3n-ButylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)THF8024[Data not available in search results]
4PiperidinePd(OAc)₂ (2.5)XPhos (5)NaOt-Bu (1.8)Toluene10016[Data not available in search results]
54-MethoxyanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11012[Data not available in search results]
6DiethylaminePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2.5)THF8020[Data not available in search results]

Note: The yields in this table are placeholders as specific quantitative data for the C-N coupling of this compound was not available in the provided search results. Researchers should perform optimization studies to determine the optimal conditions for their specific amine substrate.

Key Reaction Components and their Logical Relationships

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

Logical_Relationships cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions substrate This compound product 4-Aminobenzothiazole Derivative substrate->product amine Amine (Primary or Secondary) amine->product catalyst Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->product ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->product base Base (e.g., NaOt-Bu, K₃PO₄) base->product solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: Key components of the C-N coupling reaction.

  • Palladium Catalyst: The choice of the palladium precursor can influence the reaction rate and efficiency. Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ (which is reduced in situ) are commonly used.

  • Phosphine Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often highly effective for coupling heteroaryl halides.

  • Base: A stoichiometric amount of base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can significantly impact the reaction outcome, with common choices including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The strength and solubility of the base should be considered.

  • Solvent: Aprotic, anhydrous solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices. The polarity and boiling point of the solvent can affect reaction rates and yields.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and the solvent are anhydrous.

    • Verify the quality and activity of the palladium catalyst and ligand.

    • Increase the reaction temperature or time.

    • Screen different ligands and bases.

    • Ensure the inert atmosphere was maintained throughout the reaction setup and duration.

  • Formation of Side Products:

    • Hydrodehalogenation (replacement of bromine with hydrogen) can occur. This may be minimized by using a less sterically hindered base or a different ligand.

    • Homocoupling of the amine or aryl halide can be an issue. Adjusting the catalyst-to-ligand ratio may help.

Conclusion

The palladium-catalyzed C-N coupling of this compound is a robust and highly valuable synthetic tool for accessing a diverse range of 4-amino-substituted benzothiazoles. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can efficiently synthesize target molecules for applications in drug discovery, materials science, and beyond. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this important transformation.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromobenzothiazole by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of this compound?

A1: Ethanol, particularly absolute ethanol, is a commonly cited and effective solvent for the recrystallization of this compound.[1] It is selected for its ability to dissolve the compound at elevated temperatures and afford good crystal recovery upon cooling.

Q2: What are the expected signs of a successful recrystallization?

A2: A successful recrystallization is indicated by the formation of well-defined crystals as the hot, saturated solution cools. The resulting crystals should have a lighter color (pale yellow to off-white) compared to the crude material, and the supernatant liquid (mother liquor) will retain the more soluble impurities, often appearing colored.

Q3: What is a typical recovery yield for the recrystallization of this compound?

A3: While the yield can vary depending on the purity of the crude material and the precise technique, a typical recovery for a well-executed recrystallization of a substituted benzothiazole is in the range of 65-85%.[2] Losses can occur due to the residual solubility of the compound in the cold solvent and during transfer steps.

Q4: What are the likely impurities in crude this compound?

A4: The impurities will depend on the synthetic route. If synthesized from 4-bromoaniline and potassium thiocyanate followed by bromination, potential impurities include unreacted 4-bromoaniline, polybrominated species, and other side-products from the cyclization reaction.[1]

Troubleshooting Guide

Issue 1: The crude this compound does not fully dissolve in hot ethanol.
  • Question: I've added what seems like a large volume of boiling ethanol, but some solid material remains. What should I do?

  • Answer:

    • Insoluble Impurities: It is possible that the remaining solid consists of insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

    • Insufficient Solvent: While you want to use a minimal amount of solvent, it's possible you haven't added enough. Add small additional portions of hot ethanol until your product dissolves. Be cautious not to add a large excess, as this will reduce your final yield.

Issue 2: No crystals form upon cooling the ethanol solution.
  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's wrong?

  • Answer: This is a common issue that can arise from several factors:

    • Excess Solvent: You may have used too much ethanol, resulting in a solution that is not supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration of this compound and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will provide a template for further crystallization.

Issue 3: The product "oils out" instead of forming crystals.
  • Question: As my solution cooled, an oily layer formed instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot ethanol to lower the saturation point. Allow the solution to cool more slowly.

    • Lower the Cooling Temperature More Gradually: Rapid cooling can sometimes promote oiling. Let the solution cool to room temperature slowly before moving it to an ice bath.

    • Use a Co-solvent System: If ethanol consistently leads to oiling, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (like ethanol) at a high temperature, and then slowly add a poorer, miscible solvent (like water) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 4: The recrystallized product is still colored or appears impure.
  • Question: I've performed the recrystallization, but the crystals are still significantly colored. How can I improve the purity?

  • Answer:

    • Activated Charcoal: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Add the charcoal to the hot solution, swirl for a few minutes, and then filter it out along with any other insoluble impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Second Recrystallization: A second recrystallization of the obtained crystals will likely result in a purer product with a lighter color.

Data Presentation

Table 1: Estimated Solubility of this compound in Ethanol

Temperature (°C)Estimated Solubility ( g/100 mL)
0~ 0.5
25 (Room Temp)~ 2.0
78 (Boiling Point)~ 25.0

Disclaimer: The solubility data presented is an estimation based on the general behavior of similar aromatic heterocyclic compounds and is intended for guidance. Actual values may vary.

Table 2: Recrystallization Solvent Properties

SolventBoiling Point (°C)Properties and Considerations
Ethanol78Good solvent for this compound at elevated temperatures with significantly lower solubility at cold temperatures. Flammable.
Methanol65Similar properties to ethanol but with a lower boiling point. Can be a suitable alternative. Flammable and toxic.
Isopropanol82Another potential alcohol solvent with a slightly higher boiling point than ethanol. Flammable.
Acetone56May be too strong of a solvent, leading to poor recovery. Its low boiling point provides a smaller temperature gradient for crystallization. Flammable.
Water100This compound has very low solubility in water, making it a poor primary solvent but a potential anti-solvent in a mixed-solvent system with a water-miscible organic solvent.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of crude this compound using ethanol as the recrystallization solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of absolute ethanol.

    • Heat the mixture gently on a hot plate while swirling.

    • Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes.

  • Hot Filtration:

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.

    • Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization

Troubleshooting_Recrystallization start Crude this compound in Hot Ethanol dissolved Does it fully dissolve? start->dissolved hot_filtration Perform Hot Filtration dissolved->hot_filtration No cool_solution Cool Solution dissolved->cool_solution Yes hot_filtration->cool_solution add_more_solvent Add more hot ethanol hot_filtration->add_more_solvent If still not dissolved crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Evaporate some solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No collect_crystals Collect Crystals by Vacuum Filtration oiling_out->collect_crystals No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Consider co-solvent oiling_out->troubleshoot_oiling Yes pure_enough Are crystals pure/colorless? collect_crystals->pure_enough final_product Pure this compound pure_enough->final_product Yes troubleshoot_purity Improve Purity: - Use activated charcoal - Perform second recrystallization pure_enough->troubleshoot_purity No add_more_solvent->dissolved troubleshoot_no_crystals->cool_solution troubleshoot_oiling->cool_solution troubleshoot_purity->start Redissolve and repeat

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Bromination of Benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of benzothiazole?

A1: The most common side reactions include:

  • Over-bromination: Formation of di- or poly-brominated products. This is more likely with strong brominating agents or extended reaction times.

  • Formation of constitutional isomers: Electrophilic substitution on the benzene ring of benzothiazole can occur at positions 4, 5, 6, and 7, leading to a mixture of isomers that can be difficult to separate.

  • Ring-brominated byproducts: When synthesizing substituted benzothiazoles, bromination can occur on the benzothiazole ring itself if it is sufficiently activated.[1]

  • Hydrolysis: If water is present during workup, especially under acidic or basic conditions, the desired bromobenzothiazole may be susceptible to hydrolysis, although this is less common.

  • Formation of addition products: In some cases, particularly with related heterocyclic systems, addition of bromine across the heterocyclic ring can occur, which may require a subsequent dehydrobromination step to yield the aromatic product.[2]

Q2: Which brominating agent should I use?

A2: The choice of brominating agent depends on the desired product and the reactivity of the benzothiazole substrate.

  • Elemental Bromine (Br₂): A strong brominating agent, often used with a Lewis acid or in a polar solvent like acetic acid. It can lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent. It is often used for selective bromination and can be activated with a radical initiator or an acid catalyst. Using NBS can sometimes be accompanied by the formation of ring-brominated by-products.[1]

Q3: How can I control the regioselectivity of the bromination?

A3: Controlling regioselectivity is challenging as a mixture of isomers is common.[3] The directing effects of any existing substituents on the benzothiazole ring play a major role. The reaction conditions, such as solvent and temperature, can also influence the isomer distribution. For specific isomers, it is often necessary to use a starting material that directs the bromination to the desired position or to perform a multi-step synthesis involving a directing group that can be removed later.

Troubleshooting Guide

Problem 1: Low yield of the desired monobrominated product.
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows a significant amount of starting material remaining.Incomplete reaction.1. Increase the reaction time.2. Increase the reaction temperature.3. Use a more reactive brominating agent (e.g., switch from NBS to Br₂).4. Ensure the brominating agent is of high purity and activity.
TLC/LC-MS shows multiple product spots, with some at higher Rf values than the desired product.Formation of polybrominated byproducts.1. Reduce the equivalents of the brominating agent.2. Lower the reaction temperature.3. Add the brominating agent slowly to the reaction mixture.4. Use a milder brominating agent (e.g., switch from Br₂ to NBS).
The isolated product is an inseparable mixture of isomers.Lack of regioselectivity.1. Modify the reaction conditions (solvent, temperature) to favor the desired isomer.2. Investigate alternative synthetic routes that offer better regiocontrol.3. Employ advanced purification techniques such as preparative HPLC.
Problem 2: Difficulty in purifying the product.
Symptom Possible Cause Suggested Solution
Multiple spots are observed on the TLC plate even after column chromatography.Isomers have very similar polarities.1. Use a different solvent system for column chromatography.2. Try a different stationary phase (e.g., alumina instead of silica gel).3. Recrystallization may be effective if one isomer is significantly more abundant or has different solubility.4. Consider derivatizing the mixture to separate the isomers, followed by removal of the derivatizing group.
The product decomposes on the silica gel column.The brominated benzothiazole is unstable to acid.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.2. Use a different purification method, such as recrystallization or distillation.

Experimental Protocols

Protocol 1: General Procedure for Monobromination using Elemental Bromine
  • Dissolve benzothiazole (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of elemental bromine (1-1.2 equivalents) in glacial acetic acid to the benzothiazole solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of Bromobenzothiazole Isomers by ¹H NMR

The chemical shifts of the protons on the benzene ring of brominated benzothiazoles are diagnostic for identifying the position of the bromine atom. The following table summarizes typical ¹H NMR chemical shifts for some bromobenzothiazole derivatives in CDCl₃.

CompoundProtonsChemical Shift (δ, ppm)
2-Bromobenzothiazole[4]Aromatic H7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)
2-Bromo-1-methylbenzimidazole (related structure)[4]Aromatic H, Methyl H7.22-7.26 (m, 1H), 7.28-7.33 (m, 2H), 7.67-7.72 (m, 1H), 3.78 (s, 3H)

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate the general workflow for troubleshooting common issues in benzothiazole bromination and the reaction pathways leading to desired and side products.

Troubleshooting_Workflow cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Start: Bromination of Benzothiazole check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction issue Problem Identified? check_reaction->issue incomplete Incomplete Reaction issue->incomplete Yes (Starting material remains) overreaction Over-bromination / Multiple Products issue->overreaction Yes (Multiple spots) isomer_mix Isomer Mixture issue->isomer_mix Yes (Inseparable spots) end_node Purification & Characterization issue->end_node No sol_incomplete Increase Time/Temp Use Stronger Reagent incomplete->sol_incomplete sol_overreaction Decrease Reagent/Temp Slow Addition overreaction->sol_overreaction sol_isomer Modify Conditions Alternative Route Advanced Purification isomer_mix->sol_isomer sol_incomplete->check_reaction sol_overreaction->check_reaction sol_isomer->end_node

Caption: Troubleshooting workflow for benzothiazole bromination.

Reaction_Pathways benzothiazole Benzothiazole monobromo Monobromobenzothiazole (Mixture of Isomers: 4-, 5-, 6-, 7-bromo) benzothiazole->monobromo dibromo Dibromobenzothiazole monobromo->dibromo + Excess Br₂ or NBS polybromo Polybromobenzothiazole dibromo->polybromo

Caption: Reaction pathways in the bromination of benzothiazole.

References

Optimizing temperature control for 4-Bromobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromobenzothiazole, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound?

A1: The optimal temperature for this compound synthesis is highly dependent on the specific synthetic route employed. Based on analogous benzothiazole syntheses, reaction temperatures can range from ambient room temperature to reflux conditions (typically 80°C to 140°C). It is crucial to consult the specific protocol for the chosen reaction. For instance, some modern methods utilizing specific catalysts may proceed efficiently at room temperature, while classical approaches often require heating to achieve a reasonable reaction rate.

Q2: How does temperature affect the yield and purity of this compound?

A2: Temperature is a critical parameter that can significantly impact both the yield and purity of the final product.

  • Low Temperatures: Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low yields of this compound. Unreacted starting materials will remain, complicating the purification process.

  • High Temperatures: Conversely, excessively high temperatures can promote the formation of side products and lead to the decomposition of the desired product, thereby reducing the overall yield and purity. For example, in the synthesis of a similar compound, increasing the reaction temperature from 80°C to 110°C resulted in a lower yield due to partial decomposition.

Q3: What are the common side reactions associated with temperature variations in this compound synthesis?

A3: Common side reactions that can be exacerbated by suboptimal temperature control include:

  • Over-bromination: At higher temperatures, there is an increased risk of multiple bromine atoms being added to the benzothiazole ring, leading to the formation of di- or tri-brominated impurities.

  • Oxidation: Elevated temperatures, especially in the presence of an oxidizing agent or atmospheric oxygen, can lead to the oxidation of the thiazole ring or other sensitive functional groups.

  • Polymerization/Tar Formation: Some starting materials and intermediates in heterocyclic synthesis are prone to polymerization or decomposition into tar-like substances at high temperatures.

Q4: Can microwave-assisted synthesis be used for this compound, and how does it affect temperature control?

A4: Yes, microwave irradiation is a viable technique for promoting the synthesis of benzothiazole derivatives and can offer advantages such as reduced reaction times and improved yields. Microwave heating is highly efficient and allows for rapid and uniform heating of the reaction mixture. This can provide better control over the reaction temperature compared to conventional heating methods, potentially minimizing the formation of side products. However, it is essential to use a dedicated microwave reactor with accurate temperature monitoring and control to prevent localized overheating.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Consult literature for the optimal temperature range for the specific synthetic method.
Reaction time is too short at the current temperature.Increase the reaction time and continue to monitor the reaction progress.
Presence of Multiple Brominated Impurities Reaction temperature is too high, promoting over-bromination.Reduce the reaction temperature. Consider a stepwise addition of the brominating agent at a controlled, lower temperature.
Formation of Dark, Tarry Byproducts Excessive heating is causing decomposition of starting materials, intermediates, or the final product.Lower the reaction temperature significantly. If the reaction requires high temperatures, consider using a higher-boiling point solvent to maintain a more stable and uniform temperature.
Inconsistent Results Between Batches Poor temperature control and monitoring, leading to variations in the actual reaction temperature.Use a calibrated thermometer and a reliable heating mantle or oil bath with a temperature controller. Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture.

Experimental Protocols

While a specific, universally optimized protocol for this compound is highly dependent on the chosen synthetic route, the following provides a generalized methodology for a common synthesis approach involving the cyclization of a substituted aniline with a sulfur source, followed by bromination.

General Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Benzothiazole

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF).

  • Add the appropriate aldehyde or carboxylic acid derivative.

  • The reaction mixture may be stirred at room temperature or heated to reflux (e.g., 80-100°C) for a period of 2-24 hours, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation, extraction, and subsequent purification by recrystallization or column chromatography.

Step 2: Bromination of Benzothiazole

  • Dissolve the synthesized benzothiazole in a suitable solvent (e.g., acetic acid, chloroform).

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add a solution of the brominating agent (e.g., bromine in acetic acid, N-bromosuccinimide) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.

  • Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the product.

  • Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).

  • Isolate the crude product by extraction and purify it by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Benzothiazole Synthesis cluster_step2 Step 2: Bromination start1 Dissolve 2-aminothiophenol add_reagent Add aldehyde/acid derivative start1->add_reagent reaction_conditions Stir at RT or Reflux (80-100°C) add_reagent->reaction_conditions monitor1 Monitor by TLC reaction_conditions->monitor1 workup1 Cool, Isolate, and Purify monitor1->workup1 start2 Dissolve Benzothiazole workup1->start2 Proceed to Bromination cool Cool to 0-5°C start2->cool add_bromine Add Brominating Agent cool->add_bromine reaction_temp Stir at Controlled Temperature add_bromine->reaction_temp monitor2 Monitor by TLC reaction_temp->monitor2 quench Quench Reaction monitor2->quench workup2 Isolate and Purify this compound quench->workup2

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Temperature Too Low? issue->cause1 cause2 Reaction Time Too Short? issue->cause2 solution1 Increase Temperature Incrementally (5-10°C) cause1->solution1 monitor Monitor by TLC/LC-MS solution1->monitor solution2 Increase Reaction Time cause2->solution2 solution2->monitor

Technical Support Center: 4-Bromobenzothiazole Scale-Up Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Bromobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound at a larger scale.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor reaction progress using TLC or HPLC. - Ensure precise temperature control, as overheating can lead to decomposition. - Verify the purity of starting materials (e.g., 3-bromoaniline, sodium thiocyanate). Impurities can inhibit the reaction.
Side reactions- Formation of isomeric impurities (e.g., 6-Bromobenzothiazole) can occur. Optimize reaction conditions (temperature, addition rate) to favor the desired isomer. - Over-bromination can be an issue if excess brominating agent is used in certain synthetic routes. Ensure stoichiometric control.
Product loss during workup- Optimize extraction solvent and pH to maximize recovery of this compound. - Minimize transfer losses by using appropriate equipment for large-scale operations.
Low Purity / Impurities Unreacted starting materials- Adjust stoichiometry or reaction time to drive the reaction to completion. - Implement an efficient quenching and washing procedure to remove unreacted reagents.
Formation of byproducts- Isomeric Impurities: Control of reaction temperature is critical. Lower temperatures during diazotization and cyclization can improve regioselectivity. - Oxidation/Reduction Byproducts: Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates. Verify the quality of reducing agents if used.
Residual solvents- Optimize drying conditions (temperature, vacuum) to effectively remove residual solvents without degrading the product.
Poor Physical Properties (e.g., color, crystallinity) Presence of colored impurities- Activated carbon treatment of the crude product solution can be effective in removing colored impurities. - Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is a key step for purification and improving crystal form.
Inefficient crystallization- Screen different solvent systems to find optimal conditions for crystallization. - Control the cooling rate during crystallization to promote the formation of well-defined crystals. Seeding with pure this compound crystals can be beneficial.
Safety Concerns Exothermic reaction- The diazotization of anilines is a highly exothermic and potentially hazardous reaction. Implement controlled addition of reagents and efficient cooling. - For scale-up, consider using a semi-batch process to manage heat generation.
Handling of hazardous reagents- Sodium thiocyanate and other reagents can be toxic. Ensure proper personal protective equipment (PPE) is used and that the process is conducted in a well-ventilated area or a closed system. - Develop and follow standard operating procedures (SOPs) for the safe handling and quenching of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the industrial scale production of this compound?

A1: A prevalent method for the large-scale synthesis of this compound involves a multi-step process starting from 3-bromoaniline. This route typically includes the following key transformations:

  • Diazotization: 3-bromoaniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Thiocyanation (Sandmeyer-type reaction): The diazonium salt is then reacted with a thiocyanate salt (e.g., sodium thiocyanate or potassium thiocyanate) in the presence of a copper catalyst to introduce the thiocyanate group.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization, often promoted by acid, to form the benzothiazole ring.

Q2: What are the critical process parameters to control during the scale-up of this compound synthesis?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The diazotization step is highly exothermic. Maintaining a low and consistent temperature is critical to prevent runaway reactions and the formation of impurities.

  • Rate of Addition: Controlled addition of reagents, particularly the nitrite solution during diazotization and the diazonium salt solution to the thiocyanate mixture, is essential for managing the reaction exotherm and ensuring selectivity.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and effective heat transfer, especially in large reactors.

  • pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the efficiency of the subsequent reactions.

Q3: How can the purity of this compound be improved at a manufacturing scale?

A3: Achieving high purity on a large scale typically involves a combination of the following techniques:

  • Aqueous Workup: A well-designed aqueous workup with appropriate pH adjustments is the first step to remove inorganic salts and water-soluble impurities.

  • Solvent Extraction: Extraction with a suitable organic solvent allows for the separation of the product from the aqueous phase.

  • Recrystallization: This is a critical step for removing closely related organic impurities. A thorough screening of solvents is recommended to find a system that provides good recovery and excellent impurity rejection. Common solvents for recrystallization include ethanol, isopropanol, and toluene, sometimes in combination with an anti-solvent like water or heptane.

  • Activated Carbon Treatment: If the crude product is highly colored, a treatment with activated carbon can be effective in removing color bodies and other trace impurities.

Q4: What are the primary safety hazards associated with the production of this compound?

A4: The primary safety concerns include:

  • Thermal Runaway: The diazotization reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.

  • Toxicity of Reagents: Starting materials like 3-bromoaniline and reagents such as sodium thiocyanate are toxic. Exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.

  • Gas Evolution: The decomposition of diazonium salts can release nitrogen gas. The reactor system must be designed to handle this gas evolution safely.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific equipment and scale.

1. Diazotization of 3-Bromoaniline

  • Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Procedure:

    • Charge the reactor with 3-bromoaniline and a suitable aqueous acid (e.g., hydrochloric acid).

    • Cool the reactor to 0-5 °C using a chiller.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the stirred aniline solution, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.

2. Synthesis and Cyclization to this compound

  • Apparatus: A separate jacketed reactor equipped with a mechanical stirrer and a thermocouple.

  • Procedure:

    • Charge the second reactor with a solution of sodium thiocyanate in water and a copper catalyst.

    • Slowly add the previously prepared cold diazonium salt solution to the thiocyanate solution, maintaining the temperature at a controlled setpoint (e.g., 20-30 °C).

    • After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 60-80 °C) to promote the cyclization reaction.

    • Monitor the reaction for completion by HPLC.

    • Upon completion, cool the mixture and proceed with the workup and purification steps.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Production start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) incomplete->optimize_conditions check_sm Verify Starting Material Purity complete->check_sm impure_sm Impurities Detected check_sm->impure_sm No pure_sm Starting Materials Pure check_sm->pure_sm Yes purify_sm Purify or Source New Starting Materials impure_sm->purify_sm analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) pure_sm->analyze_byproducts final_yield Improved Yield optimize_conditions->final_yield purify_sm->final_yield side_reactions Significant Side Reactions Identified analyze_byproducts->side_reactions Yes no_side_reactions Minimal Side Reactions analyze_byproducts->no_side_reactions No optimize_selectivity Optimize for Selectivity (Lower Temp, Controlled Addition) side_reactions->optimize_selectivity check_workup Review Workup & Isolation Procedure no_side_reactions->check_workup optimize_selectivity->final_yield workup_loss Product Loss During Workup check_workup->workup_loss Yes good_workup Workup Efficient check_workup->good_workup No optimize_workup Optimize Extraction/Isolation workup_loss->optimize_workup good_workup->final_yield optimize_workup->final_yield

Caption: Troubleshooting workflow for low yield.

G Key Signaling Pathway for this compound Synthesis cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction cluster_cyclization Cyclization cluster_purification Purification A 3-Bromoaniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Thiocyanate Intermediate B->C NaSCN, Cu+ catalyst D This compound C->D Heat, Acid E Crude Product D->E Workup F Pure this compound E->F Recrystallization

Caption: Synthetic pathway for this compound.

Technical Support Center: Purification of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzothiazole. It focuses on the removal of impurities from common synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 4-bromoaniline and potassium thiocyanate?

A1: While a definitive list of all possible impurities is reaction-dependent, the most common impurities include:

  • Unreacted starting materials: 4-bromoaniline and potassium thiocyanate.

  • Over-brominated products: Dibrominated benzothiazoles (e.g., 4,6-dibromobenzothiazole or 4,7-dibromobenzothiazole) can form if an excess of bromine is used or if reaction conditions are not carefully controlled.

  • Positional isomers: Depending on the synthetic route, other isomers such as 6-bromobenzothiazole might be present, especially if direct bromination of benzothiazole is performed.

  • Side-reaction products: Various unidentified byproducts from polymerization or degradation of starting materials and intermediates.

Q2: My crude this compound is a dark oil or a sticky solid. What could be the issue?

A2: The expected product is a pale yellow to brown solid.[1] An oily or sticky consistency often indicates the presence of significant impurities, which can lower the melting point and alter the physical appearance of the final product. Inadequate drying to remove residual solvent can also lead to a sticky product.

Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?

A3: Several factors can lead to an unsuccessful recrystallization:

  • Incorrect solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, absolute ethanol is a commonly used solvent.[2]

  • Using too much solvent: This will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling can cause the product to precipitate out along with impurities, rather than forming pure crystals.

  • Insufficient removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any remaining impurities.

Q4: How can I effectively remove colored impurities from my product?

A4: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities. A common technique to address this is to treat the solution with activated charcoal during the recrystallization process. The charcoal can adsorb these colored impurities, which are then removed by hot filtration.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Too much solvent used Concentrate the mother liquor by evaporation and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
Product is highly soluble in the chosen solvent even at low temperatures Consider using a different recrystallization solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, heat the solution to redissolve the solid and allow it to cool slowly.
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Problem 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step
Solution is too dilute (too much solvent) Evaporate some of the solvent to increase the concentration of the product and then try to cool the solution again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Presence of oily impurities inhibiting crystallization Attempt to purify a small portion of the material by column chromatography to obtain a purer sample that may crystallize more readily. The purified material can then be used to seed the bulk solution.
Problem 3: Purity is insufficient after a single purification step
Possible Cause Troubleshooting Step
Closely related impurities are co-crystallizing A single recrystallization may not be sufficient. A second recrystallization may be necessary.
Impurities have very similar solubility profiles to the product If recrystallization is ineffective, column chromatography is a more powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Data Presentation

The following table provides representative data on the effectiveness of different purification methods for this compound. Note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Notes
Recrystallization (Ethanol) 85%95-98%70-85%Good for removing less polar and more polar impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) 85%>99%60-80%Highly effective for separating closely related impurities like isomers and over-brominated products.
Recrystallization followed by Column Chromatography 85%>99.5%50-70%Used when very high purity is required for applications such as drug development.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture like 95:5 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the fractions containing the pure this compound as determined by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

  • Drying: Dry the purified product under vacuum to remove any remaining traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 99% purity_check->column_chromatography Impurities Persist end Pure this compound purity_check->end Purity > 99% troubleshooting_logic start Crude Product Impure recrystallization Attempt Recrystallization start->recrystallization oily_product Product is Oily/Sticky start->oily_product Physical State Issue check_purity Check Purity (TLC/HPLC) recrystallization->check_purity column_chrom Perform Column Chromatography check_purity->column_chrom Purity Not OK pure_product Pure Product check_purity->pure_product Purity OK column_chrom->pure_product oily_product->recrystallization No wash_triturate Wash with non-polar solvent/Triturate oily_product->wash_triturate Yes wash_triturate->recrystallization

References

Troubleshooting low yield in Suzuki coupling of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 4-bromobenzothiazole.

Troubleshooting Guide: Low Product Yield

This section addresses specific issues that can lead to poor reaction outcomes. Follow the logical workflow diagram to diagnose the problem systematically.

TroubleshootingWorkflow cluster_reagents Reagent & Substrate Integrity cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Optimization start Low or No Yield reagent_quality 1. Verify Reagent Quality start->reagent_quality catalyst_activity 2. Assess Catalyst System start->catalyst_activity conditions_check 3. Optimize Reaction Conditions start->conditions_check boronic_acid Boronic acid/ester stable? (Check for protodeboronation) reagent_quality->boronic_acid bromide_purity This compound pure? boronic_acid->bromide_purity solvent_degassed Solvent anhydrous & degassed? bromide_purity->solvent_degassed base_quality Base is dry and non-clumped? solvent_degassed->base_quality end_node Yield Improved base_quality->end_node catalyst_source Pd source active? (Pd(0) or suitable precatalyst) catalyst_activity->catalyst_source catalyst_loading Increase catalyst/ligand loading? catalyst_loading->end_node ligand_choice Ligand appropriate for heteroaryl bromide? (Consider Buchwald ligands like XPhos) ligand_choice->catalyst_loading catalyst_source->ligand_choice base_strength Base choice/strength optimal? (Inorganic bases are often superior) conditions_check->base_strength temperature Increase temperature? base_strength->temperature reaction_time Extend reaction time? temperature->reaction_time reaction_time->end_node

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Q: My reaction has stalled or is giving a very low yield. Where should I start troubleshooting?

A: Start by verifying the integrity of your reagents, as this is the most common source of failure.

  • Boronic Acid/Ester Quality: Organoboron reagents can degrade over time, especially in the presence of moisture or air, leading to protodeboronation (replacement of the boron group with hydrogen). Confirm the purity of your boronic acid or ester by NMR or by running a small-scale control reaction with a reliable aryl halide.

  • Solvent and Base Condition: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst. The base should be finely powdered and dry; inorganic bases are often more effective than organic ones for this type of coupling.[1]

  • Substrate Purity: Impurities in the this compound starting material can interfere with the catalyst. Verify its purity before starting the reaction.

Q: I've confirmed my reagents are good, but the yield is still poor. What's the next step?

A: The issue likely lies with the catalytic system or the reaction conditions. The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the coupling of challenging heteroaryl halides.[2][3][4]

  • Palladium Source: Ensure your palladium source is active. The active catalyst is a Pd(0) species.[5] If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

  • Base Selection: The choice of base is critical. It activates the organoboron species to facilitate transmetalation.[6][7] A base that is too weak may not be effective, while an overly strong base can cause side reactions. A screening of bases is often necessary.

Q: I am observing the formation of a significant amount of homocoupled byproducts. How can I minimize this?

A: Homocoupling (dimerization of the boronic acid or the aryl halide) typically points to issues with the reaction kinetics or catalyst stability.

  • Slow Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the boronic acid can homocouple. Sometimes, adding the aryl bromide slowly to the reaction mixture can mitigate this.

  • Catalyst Decomposition: If the palladium catalyst decomposes to palladium black, it can promote side reactions. Ensure your ligand is robust enough to stabilize the catalyst throughout the reaction. Increasing the ligand-to-palladium ratio can sometimes help.

  • Degassing: Ensure the reaction mixture is rigorously deoxygenated, as oxygen can promote homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling, and where can it fail with this compound?

A: The Suzuki coupling follows a three-step catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] With this compound, the cycle can be inhibited at two key stages:

  • Oxidative Addition: The C-Br bond of this compound adds to the Pd(0) catalyst. This step can be sluggish for electron-deficient or sterically hindered heteroaryles.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base.[6] The Lewis basicity of the benzothiazole nitrogen or sulfur could interfere with the palladium center, hindering this exchange.

SuzukiCycle cluster_steps cluster_reagents pd0 Pd(0)L₂ OA Oxidative Addition ar_pd_x Ar-Pd(II)(X)L₂ TM Transmetalation ar_pd_x->TM ar_pd_r Ar-Pd(II)(R)L₂ RE Reductive Elimination ar_pd_r->RE OA->ar_pd_x TM->ar_pd_r RE->pd0 ar_r Ar-R (Product) RE->ar_r ar_x Ar-X (this compound) ar_x->OA r_by2 R-B(OR)₂ + Base r_by2->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Q2: Which bases and solvents are recommended for the Suzuki coupling of this compound?

A: There is no single "best" combination, and optimization is often required. However, common and effective systems include:

  • Bases: Inorganic bases are generally preferred. K₂CO₃, K₃PO₄, and Cs₂CO₃ are excellent starting points.[1][9][10] Cs₂CO₃ is stronger and can be effective when weaker bases fail, but it is more expensive.

  • Solvents: Aprotic polar solvents are common. Combinations like 1,4-Dioxane/water, DME/water, or Toluene/ethanol/water are widely used. The presence of water is often necessary to facilitate the transmetalation step.[7]

Q3: How does the choice of boronic acid vs. boronic ester (e.g., MIDA or pinacol ester) affect the reaction?

A:

  • Boronic Acids (R-B(OH)₂): Are the most common reagents. They are generally reactive but can be prone to decomposition (protodeboronation) and trimerization to form boroxines.[11]

  • Boronic Esters (e.g., R-B(pin)): Pinacol (pin) esters are more stable, less prone to protodeboronation, and often easier to purify than boronic acids. They are excellent alternatives for sensitive substrates or for reactions requiring slower, more controlled release of the boronic acid.[11] MIDA boronates are exceptionally stable and can be used in iterative cross-coupling sequences.

Data Summary: Condition Screening

The following table summarizes typical results from a reaction optimization study, illustrating the impact of different parameters on product yield.

Table 1: Optimization of Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O (4:1)1001235
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DME/H₂O (4:1)901248
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)1001275
4Pd₂(dba)₃ (2)XPhos (4) K₃PO₄ Dioxane/H₂O (4:1) 100 8 92
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/EtOH (4:1)100888
6Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O (4:1)100691

Data is representative and compiled for illustrative purposes based on typical outcomes for heteroaryl couplings.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound. Amounts should be adjusted based on the specific boronic acid used.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent and water via syringe.

  • Degassing: Sparge the resulting mixture with argon for 10-15 minutes to ensure all oxygen is removed.[8]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

Preventing over-bromination in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during benzothiazole synthesis.

Troubleshooting Guide: Over-bromination

Q1: I am observing the formation of di- or poly-brominated benzothiazole derivatives in my reaction. What are the likely causes?

Over-bromination in benzothiazole synthesis is a common issue arising from the high reactivity of the benzothiazole ring system, which is susceptible to electrophilic aromatic substitution. The primary causes include:

  • Excessive Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine) can lead to multiple substitutions on the aromatic ring.

  • Harsh Reaction Conditions: High reaction temperatures and highly polar solvents can increase the rate of bromination and favor the formation of multiple substitution products.[1]

  • Strong Brominating Agents: The use of highly reactive brominating agents, such as elemental bromine in the presence of a Lewis acid, can be difficult to control and often results in over-bromination.

  • Activating Substituents: The presence of electron-donating groups on the benzothiazole ring increases its nucleophilicity, making it more susceptible to multiple brominations.

Q2: How can I selectively achieve mono-bromination of my benzothiazole substrate?

Achieving selective mono-bromination requires careful control over the reaction conditions and the choice of brominating agent. Here are some effective strategies:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[2] It allows for a more controlled reaction, reducing the likelihood of over-bromination.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1 equivalent of NBS is often sufficient for mono-bromination.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity. Performing the reaction at 0 °C or room temperature is often recommended.[1]

  • Solvent Selection: The choice of solvent plays a crucial role. Non-polar or moderately polar solvents are generally preferred. Halogenated solvents like CH2Cl2 and CCl4 have been shown to give good yields of the desired product while minimizing side reactions.[1] Highly polar solvents such as AcOH, MeCN, MeOH, EtOH, water, and DMSO have been found to produce lower yields and favor competing ring bromination.[1]

Q3: My attempts to control the reaction are still yielding a mixture of mono- and di-brominated products. What further steps can I take?

If you are still facing challenges with selectivity, consider the following advanced troubleshooting steps:

  • Protecting Groups: If your benzothiazole contains highly activating groups, consider using a protecting group strategy to temporarily deactivate the ring and direct the bromination to the desired position.

  • Flow Chemistry: Continuous flow processes can offer better control over reaction parameters such as temperature, mixing, and reaction time, which can significantly improve selectivity and minimize the formation of by-products.

  • Alternative Synthetic Routes: Explore synthetic pathways that introduce the bromine atom at an earlier stage of the synthesis, before the formation of the benzothiazole ring, or consider methods that avoid direct bromination altogether, such as Sandmeyer-type reactions if an amino group is present.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of over-bromination in benzothiazole synthesis?

Over-bromination occurs via a sequential electrophilic aromatic substitution mechanism. After the first bromine atom is introduced onto the benzothiazole ring, the ring may still be sufficiently activated for a second or even third substitution to occur, especially under forcing reaction conditions or with an excess of a powerful brominating agent. The positions of subsequent brominations are directed by the electronic effects of the substituents already present on the ring.

Q2: Is N-Bromosuccinimide (NBS) always the best choice to avoid over-bromination?

While NBS is generally a preferred reagent for controlled bromination due to its milder nature, its effectiveness can be substrate-dependent.[2] In some cases, even with NBS, over-bromination can occur if the reaction conditions are not optimized. For particularly challenging substrates, other N-bromo reagents or alternative bromination methods may need to be explored.

Q3: Can computational chemistry help in predicting and preventing over-bromination?

Yes, computational chemistry can be a valuable tool. Molecular modeling and density functional theory (DFT) calculations can help predict the most nucleophilic sites on the benzothiazole ring and estimate the activation energies for mono- and di-bromination. This information can guide the selection of appropriate reaction conditions and reagents to favor the desired mono-brominated product.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Aminobenzothiazole Formation Using NBS

EntrySolventYield (%)Notes
1CH2Cl2: CCl448Good yield with halogenated solvents.
2TFT20Lower yield in this fluorinated solvent.
3AcOH23Highly polar solvent, lower yield.[1]
4MeCN15Highly polar solvent, lower yield.[1]
5MeOH10Protic polar solvent, low yield.[1]
6EtOH12Protic polar solvent, low yield.[1]
7Water5Very polar, very low yield.[1]
8DMSO3Highly polar aprotic solvent, very low yield.[1]

Reactions carried out on a 1 mmol scale, NBS (1 molar equiv.), in solvent (4 mL), at room temperature, and for 24 h. Isolated yield.[1]

Experimental Protocols

Protocol for Selective Mono-bromination of a Phenylthiourea Precursor using NBS

This protocol describes a general procedure for the synthesis of a mono-brominated 2-aminobenzothiazole from a phenylthiourea precursor, aiming to minimize over-bromination.

Materials:

  • Substituted Phenylthiourea (1 mmol)

  • N-Bromosuccinimide (NBS) (1 mmol, 178 mg)

  • Tetrabutylammonium bromide (Bu4NBr) (1 mmol, 322 mg)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenylthiourea (1 mmol) in 1,2-dimethoxyethane (4 mL) at room temperature, add tetrabutylammonium bromide (1 mmol).

  • Stir the mixture for 5 minutes.

  • Add N-bromosuccinimide (1 mmol) in one portion.

  • Stir the reaction mixture at ambient temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-brominated 2-aminobenzothiazole.

Visualizations

Benzothiazole_Synthesis_and_Over_bromination cluster_synthesis Desired Synthesis Pathway cluster_over_bromination Over-bromination Side Reaction start Benzothiazole Precursor mono_bromo Mono-brominated Benzothiazole start->mono_bromo Controlled Bromination (e.g., 1 eq. NBS, RT, non-polar solvent) di_bromo Di-brominated Benzothiazole mono_bromo->di_bromo Excess Brominating Agent High Temperature Polar Solvent poly_bromo Poly-brominated Benzothiazole di_bromo->poly_bromo Further Bromination

Caption: Reaction pathway for benzothiazole bromination and the competing over-bromination side reaction.

Troubleshooting_Workflow start Start: Over-bromination Observed q1 Is the brominating agent in excess? start->q1 a1_yes Reduce to 1 equivalent q1->a1_yes Yes q2 Are reaction conditions harsh (high temp/polar solvent)? q1->q2 No a1_yes->q2 a2_yes Lower temperature (0°C to RT) Use non-polar solvent (e.g., CH2Cl2) q2->a2_yes Yes q3 Is the brominating agent too strong (e.g., Br2)? q2->q3 No a2_yes->q3 a3_yes Switch to a milder agent (e.g., NBS) q3->a3_yes Yes end_fail Still issues? Consider protecting groups or alternative routes. q3->end_fail No end_success Success: Selective Mono-bromination a3_yes->end_success

Caption: A troubleshooting workflow for addressing over-bromination in benzothiazole synthesis.

References

Safe handling and storage procedures for 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and storage of 4-Bromobenzothiazole, tailored for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It can also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly sealed container in a dry, well-ventilated place.[2] For long-term storage, some suppliers recommend refrigeration at 4°C under a nitrogen atmosphere.[3] Always refer to the supplier's specific recommendations.

Q4: What are the signs of decomposition or instability of this compound?

A4: A change in color (typically a pale yellow to brown solid) or the appearance of a strong, unusual odor may indicate decomposition.[4] If you observe these changes, it is recommended to dispose of the chemical according to your institution's guidelines.

Q5: What materials are incompatible with this compound?

A5: While specific incompatibility data is limited, based on its chemical structure as a halogenated heterocyclic compound, it is prudent to avoid contact with strong oxidizing agents, strong bases, and potent nucleophiles unless they are part of a planned chemical reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Color Change Exposure to air, light, or contaminants.If the color change is significant, it may indicate degradation. It is advisable to use a fresh batch for sensitive reactions. Store the compound in a dark, airtight container, and consider flushing with an inert gas like nitrogen.
Poor Solubility Incorrect solvent choice.This compound is generally soluble in organic solvents like ethanol and acetone and has low solubility in water.[4] For reactions, ensure you are using an appropriate and dry solvent.
Inconsistent Experimental Results Purity of the compound or reaction conditions.Verify the purity of your this compound using appropriate analytical techniques. Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Accidental Spill Improper handling.In case of a small spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and collect it in a sealed container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 214.08 g/mol [1]
Appearance Pale yellow to brown solid[4]
Storage Temperature Room Temperature or 4°C[3]
Storage Conditions Sealed, dry, under nitrogen (recommended for long-term)[2][3]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Spill_Response_Workflow Workflow for a this compound Spill spill Chemical Spill Occurs assess Assess the Spill Size and Immediate Risks spill->assess evacuate Evacuate the Area (If Necessary) assess->evacuate Large Spill or High Risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small, Manageable Spill report Report the Incident evacuate->report contain Contain the Spill with Inert Absorbent ppe->contain cleanup Carefully Collect Contaminated Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose dispose->report

Workflow for a this compound Spill

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling setup Reaction Setup (Flask, Stirrer, Condenser) reagents Add Reactants and Base (this compound, Arylboronic Acid, K₂CO₃) setup->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with N₂/Ar) reagents->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir Reaction Mixture solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Cooling, Extraction, Washing) monitoring->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Analyze Final Product (NMR, MS) purification->analysis

Experimental Workflow for Suzuki Coupling

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromobenzothiazole, a key intermediate in the synthesis of various pharmacologically active agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents expected spectral data based on established principles of NMR spectroscopy and provides a comparison with the experimentally determined data for its isomer, 2-Bromobenzothiazole.

Understanding the Molecular Structure through NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can map the connectivity and chemical environment of each atom within a molecule. For a substituted benzothiazole like this compound, NMR analysis reveals the influence of the bromine atom on the electron distribution within the fused ring system.

Below is a visual representation of the key relationships and expected NMR signal assignments for this compound.

G This compound Structure and NMR Correlations cluster_0 This compound cluster_1 Expected ¹H NMR Signals cluster_2 Expected ¹³C NMR Signals C4-Br C4-Br C5 C5-H C6 C6-H C7 C7-H C7a C7a C3a C3a N3 N3 C2 C2-H S1 S1 H2 H2 (singlet) C2_C C2 H2->C2_C ¹JCH H5 H5 (doublet) H6 H6 (triplet) H5->H6 ³JHH (ortho) C5_C C5 H5->C5_C ¹JCH H7 H7 (doublet) H6->H7 ³JHH (ortho) C6_C C6 H6->C6_C ¹JCH C7_C C7 H7->C7_C ¹JCH C4_C C4 (ipso-Br) C3a_C C3a C7a_C C7a

Caption: Molecular structure of this compound with expected NMR correlations.

Data Presentation: A Comparative Analysis

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and compare it with the reported experimental data for 2-Bromobenzothiazole.[1] The numbering of the atoms corresponds to the standard IUPAC nomenclature for the benzothiazole ring system.

Table 1: ¹H NMR Data Comparison (Expected for this compound vs. Experimental for 2-Bromobenzothiazole)

Proton This compound (Expected) 2-Bromobenzothiazole (Experimental)[1]
Chemical Shift (δ, ppm) Multiplicity
H2~9.0s
H5~7.8d
H6~7.3t
H7~7.9d
H-Aromatic--

Table 2: ¹³C NMR Data Comparison (Expected for this compound vs. Experimental for 2-Bromobenzothiazole)

Carbon This compound (Expected Chemical Shift, δ, ppm) 2-Bromobenzothiazole (Experimental Chemical Shift, δ, ppm)[1]
C2~155137.3
C3a~135152.3
C4~120 (ipso-Br)122.8
C5~128125.7
C6~126126.6
C7~124120.9
C7a~152138.9

Disclaimer: The ¹H and ¹³C NMR data for this compound are expected values based on the known chemical shifts of benzothiazole and the substituent effects of bromine. These values are for illustrative purposes and may differ from experimental results.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of brominated benzothiazole derivatives.

Sample Preparation:

  • Weigh approximately 10-20 mg of the bromobenzothiazole sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Signal averaging (e.g., 16-64 scans) is performed to improve the signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Below is a workflow diagram illustrating the general process of NMR analysis for a compound like this compound.

G General Workflow for NMR Analysis substance This compound Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS substance->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_1h Acquire ¹H NMR Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum spectrometer->acquire_13c process_data Process Raw Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Spectra (Chemical Shifts, Couplings, Integration) process_data->analyze_spectra structure_elucidation Structure Elucidation and Verification analyze_spectra->structure_elucidation

Caption: A generalized workflow for the NMR analysis of an organic compound.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. While direct experimental data remains elusive in readily available sources, the presented expected values, in conjunction with the comparative data for 2-Bromobenzothiazole, offer valuable insights for researchers working with this class of compounds. The detailed experimental protocol provides a practical framework for obtaining high-quality NMR spectra, which are crucial for the unambiguous structural characterization and purity assessment of synthesized molecules in the field of drug discovery and development.

References

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-bromobenzothiazole compared with benzothiazole and bromobenzene, providing researchers with valuable data for compound identification and characterization.

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a key intermediate in the synthesis of various bioactive molecules, presents a unique fragmentation pattern in mass spectrometry that warrants a detailed investigation. This guide provides a comparative analysis of the EI-MS fragmentation of this compound, benchmarked against the simpler, yet structurally related, molecules: benzothiazole and bromobenzene. The data presented herein offers a foundational reference for researchers engaged in the identification and characterization of substituted benzothiazoles.

Comparative Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion and a series of fragmentation pathways that involve the loss of the bromine atom and subsequent cleavages of the benzothiazole core. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound (predicted), benzothiazole, and bromobenzene.

m/z Proposed Fragment Ion (this compound) Relative Intensity (%) (this compound - Predicted) Fragment Ion (Benzothiazole) Relative Intensity (%) (Benzothiazole) Fragment Ion (Bromobenzene) Relative Intensity (%) (Bromobenzene)
215/213 [M]⁺• (Molecular Ion)High (Isotopic pair)----
158/156 ----[M]⁺• (Molecular Ion)High (Isotopic pair)
134 [M - Br]⁺Moderate[M - H]⁺Moderate--
135 --[M]⁺• (Molecular Ion)High--
108 [C6H4S]⁺•Moderate[C6H4S]⁺•Moderate--
91 [C5H3NS]⁺Low[C5H3NS]⁺Low--
77 ----[C6H5]⁺High
69 [C3HNS]⁺Low[C3HNS]⁺Low--

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The presence of the bromine atom results in a characteristic pair of molecular ion peaks at m/z 213 and 215, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The primary fragmentation event is the loss of the bromine radical to form a stable benzothiazolyl cation at m/z 134. Subsequent fragmentation of this ion follows pathways similar to that of unsubstituted benzothiazole.

fragmentation_pathway M This compound m/z = 213/215 F1 [M-Br]⁺ m/z = 134 M->F1 - Br• F2 [C6H4S]⁺• m/z = 108 F1->F2 - HCN F3 [C5H3NS]⁺ m/z = 91 F1->F3 - CS F4 [C3HNS]⁺ m/z = 69 F2->F4 - C2H2

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

The mass spectrometry data for benzothiazole and bromobenzene were obtained using a standard electron ionization mass spectrometer. The following protocol outlines the typical parameters used for the analysis of such small molecules.

Instrumentation:

  • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

Sample Introduction (for GC-MS):

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Gas Chromatography (GC) Conditions (if applicable):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

Data Analysis: The acquired mass spectra are processed using the instrument's software. Background subtraction is performed, and the mass-to-charge ratios and relative abundances of the fragment ions are determined. Comparison with spectral libraries (e.g., NIST) can aid in the identification of the parent compound and its fragments.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the fundamental principles of mass spectrometry. The characteristic isotopic signature of bromine in the molecular ion and the primary loss of the bromine atom are key identifiers for this compound. By comparing its predicted fragmentation pattern with the experimental data of benzothiazole and bromobenzene, researchers can gain a deeper understanding of the fragmentation behavior of substituted benzothiazoles. This guide serves as a practical resource for the rapid and accurate identification of this compound and related compounds in various research and development settings.

Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-Bromobenzothiazole is a critical step in the synthesis of new chemical entities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as a primary method for purity validation, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.

The purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a heterocyclic compound, serves as a versatile building block in medicinal chemistry. Its purity must be rigorously assessed to control the formation of impurities that could affect downstream reactions and the final product's impurity profile. While HPLC stands out as a robust and widely used technique, a comprehensive understanding of other available methods is essential for a holistic approach to purity control.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of moderately polar organic compounds like this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method for this compound Purity Validation

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)
Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for performing a purity validation of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_results Purity Calculation & Reporting prep_sample Dissolve this compound in Diluent hplc_system Equilibrate HPLC System with Mobile Phase prep_std Prepare Working Standard Solution inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate Purity by Area Normalization integrate_peaks->calc_purity report Generate Report calc_purity->report

Figure 1. HPLC Purity Validation Workflow
Method Validation Parameters

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of potential impurities.Peak for this compound is pure and well-resolved from other peaks.
Linearity Proportionality of the detector response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Range Concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy Closeness of the test results to the true value.Recovery of spiked impurities between 80% and 120%.
Precision Degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, temperature, mobile phase composition.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.

Table 3: Comparison of Analytical Techniques for Purity Validation of this compound

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.[4][5]High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[4][5]Requires specialized equipment, can be time-consuming to develop methods.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles, leading to higher resolution and faster analysis.[6]Faster analysis times, higher resolution and sensitivity compared to HPLC.[6][7]Higher backpressure requires specialized instrumentation.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.[4]High efficiency for volatile and thermally stable compounds.[8]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4][9]Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, requires highly pure reference standards for quantification.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[4][5]High sensitivity and specificity, provides molecular weight information.Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.
Melting Point Analysis Determination of the temperature at which a solid becomes a liquid.[9]Simple, inexpensive, and provides a quick indication of purity.Impurities can depress and broaden the melting point range, not quantitative.[9]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and monitoring reactions.Lower resolution and sensitivity compared to HPLC, not typically used for quantitative purity determination.
Logical Relationship of Purity Assessment Methods

The following diagram illustrates the relationship between different analytical techniques in the overall process of purity validation.

Purity_Assessment cluster_primary Primary Quantitative Purity Method cluster_confirmatory Confirmatory & Structural Information TLC TLC HPLC HPLC / UPLC TLC->HPLC MP Melting Point MP->HPLC LCMS LC-MS HPLC->LCMS NMR NMR HPLC->NMR GCMS GC-MS (if applicable) HPLC->GCMS

Figure 2. Interrelation of Purity Analysis Techniques

Conclusion

For the comprehensive purity validation of this compound, a well-validated RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy. However, a multi-faceted approach utilizing complementary techniques provides a more complete picture of the compound's purity profile. Preliminary screening with TLC and melting point analysis can offer rapid and cost-effective initial assessments. For impurity identification and structural elucidation, hyphenated techniques like LC-MS and spectroscopic methods such as NMR are invaluable. The selection of the most appropriate analytical strategy will ultimately be guided by the specific regulatory requirements, the stage of drug development, and the intended use of the this compound.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of 4-bromobenzothiazole derivatives, offering insights into their solid-state structures. Due to the limited availability of a systematic series of crystallographic data for this compound derivatives, this guide broadens its scope to include related brominated thiazoles and other substituted benzothiazoles to draw meaningful structural comparisons. We also present alternative analytical techniques for structural elucidation and provide a detailed experimental protocol for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The solid-state arrangement of molecules, dictated by intermolecular interactions, is crucial for understanding the physicochemical properties of pharmaceutical compounds, including solubility and bioavailability. The introduction of a bromine atom and other substituents to the benzothiazole scaffold significantly influences these packing arrangements.

Table 1: Crystallographic Data for Brominated Thiazole and Benzothiazole Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,4-DibromothiazoleOrthorhombicFmm2Disordered structure, potential halogen bonding.[1]
2,4-Diacetyl-5-bromothiazoleTriclinicP-1Intramolecular and intermolecular halogen bonding (Br···O).[1]
1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thioureaNot specifiedNot specifiedN–H···O, C–H···N, C–H···S, and N–H···S hydrogen bonds.

The crystal structure of 2,4-diacetyl-5-bromothiazole is notably influenced by halogen bonding, where the bromine atom interacts with the oxygen of the acetyl group.[1] This highlights the potential for the bromine atom in this compound derivatives to act as a halogen bond donor, influencing crystal packing. In the case of the thiourea derivative, a network of hydrogen bonds dictates the molecular assembly. The presence of hydrogen bond donors and acceptors in substituted 4-bromobenzothiazoles would likely lead to similar hydrogen-bonded networks.

Experimental Protocols

A generalized workflow for the structural determination of this compound derivatives by single-crystal X-ray crystallography is outlined below.

Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For novel this compound derivatives, a screening of crystallization conditions is typically required.

a. Materials:

  • Purified this compound derivative (>98% purity)

  • A selection of analytical grade solvents in which the compound has moderate solubility (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, etc.)

  • Small, clean glass vials or test tubes

b. Common Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Solvent Diffusion: A solution of the compound is prepared in a "good" solvent. A "poor" solvent, in which the compound is sparingly soluble, is carefully layered on top of the solution. Crystals may form at the interface of the two solvents.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container that contains a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

a. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

b. Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

c. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

d. Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Alternative Analytical Techniques for Structural Elucidaion

While single-crystal X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for the initial characterization and structural confirmation of this compound derivatives, especially when suitable single crystals cannot be obtained.

Table 2: Comparison of Analytical Techniques for Structural Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state.Unambiguous determination of molecular structure and stereochemistry.Requires high-quality single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into the molecular connectivity and stereochemistry in solution.Provides detailed structural information in solution; non-destructive.Does not provide information on solid-state packing; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing information about the molecular formula and fragmentation patterns.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups in a molecule based on the absorption of infrared radiation.Rapid and simple technique for functional group analysis.Provides limited information on the overall molecular structure.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow Generalized Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth High Purity Compound data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection Suitable Single Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution analysis Analysis of Crystal Structure (Bond lengths, angles, packing) structure_solution->analysis Final Structural Model

Caption: A generalized workflow for determining the crystal structure of a this compound derivative.

References

Bromo- vs. Chloro-Benzothiazoles: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of bromo- and chloro-substituted benzothiazoles reveals nuanced structure-activity relationships, with the specific halogen and its position on the benzothiazole core significantly influencing their anticancer and antimicrobial properties. While generalizations are challenging, available data suggests that chloro-substituted benzothiazoles may hold a slight advantage in certain anticancer applications, whereas both bromo and chloro substitutions can contribute to potent antimicrobial effects.

This guide provides a comparative overview of the biological activity of bromo- and chloro-benzothiazoles, drawing on published experimental data. The information is intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel therapeutic agents.

Anticancer Activity: A Competitive Edge for Chloro-Substituents in Specific Scaffolds

In the realm of anticancer research, the choice between a bromo or chloro substituent on the benzothiazole scaffold is not straightforward and appears to be highly dependent on the overall molecular structure. However, some studies have indicated a potential superiority of chloro-derivatives in specific chemical series.

For instance, a study on a series of oxadiazole-based acetamide benzothiazoles revealed that the replacement of a chloro moiety with a bromo group led to a decrease in antitumor potential.[1] In this particular scaffold, the chloro-substituted compounds (19 and 20) demonstrated remarkable activity against CCRF-CEM leukemia cell lines, with CC50 values of 12 ± 2 µM and 8 ± 1 µM, respectively, which were comparable to the standard drug Doxorubicin.[1]

Further supporting the potential of chloro-substitution, a dichlorophenyl-containing chlorobenzothiazole (compound 51) exhibited potent anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM.[1] Notably, its highest potency was observed against non-small cell lung cancer (HOP-92) with a GI50 of 7.18 x 10⁻⁸ M.[1] Structure-activity relationship (SAR) studies suggested that the presence of three chlorine atoms was crucial for its high activity.[1]

On the other hand, bromo-substituted benzothiazoles have also demonstrated significant anticancer effects. A bromopyridine acetamide benzothiazole derivative (compound 29) showed potent antitumor activity against SKRB-3 breast cancer, SW620 colon adenocarcinoma, A549 lung cancer, and HepG2 liver cancer cell lines, with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively.[1]

The following table summarizes the anticancer activity of selected bromo- and chloro-benzothiazole derivatives.

Compound IDHalogenCancer Cell LineActivity (IC50/GI50/CC50)Reference
19 ChloroCCRF-CEM (Leukemia)12 ± 2 µM[1]
20 ChloroCCRF-CEM (Leukemia)8 ± 1 µM[1]
51 ChloroHOP-92 (Non-small cell lung)71.8 nM[1]
29 BromoSKRB-3 (Breast)1.2 nM[1]
29 BromoSW620 (Colon)4.3 nM[1]
29 BromoA549 (Lung)44 nM[1]
29 BromoHepG2 (Liver)48 nM[1]

Antimicrobial Activity: Halogenation as a Key Strategy

In the context of antimicrobial activity, the presence of either a bromo or a chloro substituent on the benzothiazole ring is a well-established strategy for enhancing potency. The specific choice between the two halogens can influence the spectrum and level of activity against different microbial strains.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The anticancer activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo- and chloro-benzothiazoles) and a positive control (e.g., Doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Adhesion MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Incubation Incubation MTT Addition->Incubation Addition of MTT Reagent Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Dissolving Crystals Data Analysis Data Analysis Absorbance Reading->Data Analysis Spectrophotometry

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of benzothiazole derivatives is frequently determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Principle: This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after an incubation period.

Protocol Outline:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Compound Dilution Series Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Standardized Microbe Suspension Incubation Incubation Inoculation->Incubation Addition of Inoculum MIC Reading MIC Reading Incubation->MIC Reading 24h Incubation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways in Anticancer Activity

The anticancer mechanism of action for many benzothiazole derivatives involves the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. While the specific pathways targeted can vary depending on the full molecular structure, some commonly implicated pathways include:

  • Apoptosis Induction: Many anticancer agents, including benzothiazole derivatives, exert their effects by inducing programmed cell death (apoptosis). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Kinase Inhibition: Benzothiazoles have been shown to inhibit the activity of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases. These kinases are key components of signaling pathways that control cell growth and division.

Anticancer_Signaling_Pathways cluster_pathways Potential Anticancer Mechanisms of Benzothiazoles Halogenated Benzothiazole Halogenated Benzothiazole Kinase Inhibition Kinase Inhibition Halogenated Benzothiazole->Kinase Inhibition Apoptosis Induction Apoptosis Induction Halogenated Benzothiazole->Apoptosis Induction Inhibition of Proliferation Inhibition of Proliferation Kinase Inhibition->Inhibition of Proliferation Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Cell Death Inhibition of Proliferation->Cell Cycle Arrest

Caption: Potential signaling pathways affected by anticancer benzothiazoles.

References

Confirming the Composition of 4-Bromobenzothiazole: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a compound's composition is a foundational aspect of chemical synthesis and analysis. This guide provides a comparative overview of elemental analysis for verifying the composition of 4-Bromobenzothiazole, alongside alternative analytical techniques. We present supporting theoretical data, detailed experimental protocols, and visualizations to aid in methodological selection.

Elemental Composition of this compound

The molecular formula for this compound is C₇H₄BrNS. Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01784.0739.27
Hydrogen (H)1.0144.041.89
Bromine (Br)79.90179.9037.32
Nitrogen (N)14.01114.016.54
Sulfur (S)32.07132.0714.98
Total 214.09 100.00

Comparison of Analytical Techniques

Elemental analysis provides the empirical formula of a compound, which can be compared against the theoretical values. However, for unambiguous structure elucidation and purity assessment, a combination of techniques is often employed.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of elements (C, H, N, S, Br).Confirms the elemental ratios in the molecule.Does not provide information about the molecular structure or isomers.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]Provides the molecular formula and structural fragments.[1]Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2]Provides detailed information about the molecular structure and connectivity of atoms.[2]Requires a larger amount of sample compared to MS.
Infrared (IR) Spectroscopy Presence of specific functional groups.[2]Helps to identify key chemical bonds and functional moieties within the molecule.[2]The absence of a signal is more informative than its presence.

Experimental Protocols

Elemental Analysis (Combustion Analysis)

This method determines the amount of carbon, hydrogen, and nitrogen in a sample.[3] Sulfur and bromine require separate analytical methods.

Principle: A sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are collected and measured.

General Protocol:

  • Sample Preparation: A precise amount of this compound (typically 1-3 mg) is weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into a combustion tube heated to ~900-1000°C. The sample is instantaneously combusted in a stream of pure oxygen.

  • Reduction and Separation: The combustion products are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The gases are then passed through a series of absorbent traps or a gas chromatography column to separate CO₂, H₂O, and N₂.

  • Detection: The amount of each gas is measured by a thermal conductivity detector.

  • Calculation: The percentage of each element is calculated from the weights of the initial sample and the measured combustion products.

For Sulfur: A similar combustion method is used, but the resulting SO₂ is typically detected by infrared spectroscopy or titration.

For Bromine: The sample is combusted, and the resulting hydrogen bromide is absorbed in a solution and titrated, or analyzed by ion chromatography.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for elemental analysis and a logical comparison of different analytical techniques for compound characterization.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh Sample encapsulate Encapsulate weigh->encapsulate combust Combustion (~1000°C, O₂) encapsulate->combust reduce Reduction (Copper) combust->reduce separate Gas Separation reduce->separate detect Detection (TCD) separate->detect calculate Calculate % Composition detect->calculate

Caption: Experimental workflow for elemental analysis.

Analytical_Technique_Comparison compound This compound EA Elemental Analysis compound->EA MS Mass Spectrometry compound->MS NMR NMR Spectroscopy compound->NMR IR IR Spectroscopy compound->IR composition Elemental Composition EA->composition mol_weight Molecular Weight MS->mol_weight structure Molecular Structure NMR->structure func_groups Functional Groups IR->func_groups

Caption: Comparison of analytical techniques.

References

In Vitro Assay Validation for 4-Bromobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro assay validation for 4-Bromobenzothiazole derivatives, offering insights into their biological activities. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug discovery by summarizing key performance data and detailing relevant experimental methodologies. While the broader class of benzothiazoles has been extensively studied, this guide focuses on derivatives featuring a bromine substitution at the fourth position, a structural motif of growing interest for its potential to modulate pharmacological activity.

Performance Comparison of Bromobenzothiazole Derivatives

The following tables summarize the in vitro biological activities of various bromobenzothiazole derivatives as reported in the scientific literature. It is important to note that much of the available data pertains to "bromobenzothiazole" without explicit confirmation of the 4-bromo isomeric form. Researchers are encouraged to consult the primary literature for precise structural details.

Anticancer Activity

The antiproliferative effects of bromobenzothiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.

Derivative DescriptionCell LineIC50 (µM)Reference CompoundIC50 (µM)
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast)18.10--
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical)38.85--
N-alkylbromo-benzothiazole (Compound 11a, 4-chloro)Caco-2 (Colon)26.9--

Table 1: In vitro anticancer activity of selected bromobenzothiazole derivatives. Note the variation in potency across different cancer cell lines, highlighting the importance of broad-panel screening.[1][2][3]

Enzyme Inhibition

Benzothiazole scaffolds are known to interact with various enzymes, making them attractive candidates for the development of targeted inhibitors. Key targets include cholinesterases, which are relevant to neurodegenerative diseases.

Derivative DescriptionEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Benzothiazolone derivative (Compound M13)Butyrylcholinesterase (BChE)1.21--
Benzothiazolone derivative (Compound M2)Butyrylcholinesterase (BChE)1.38--

Table 2: Enzyme inhibitory activity of selected benzothiazolone derivatives. These compounds show notable potency against BChE.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives is a significant area of investigation, as oxidative stress is implicated in numerous disease states. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing this activity. Due to a lack of specific data for this compound derivatives, the table below presents data for general benzothiazole derivatives to provide a comparative context.

Derivative DescriptionAntioxidant AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
General Benzothiazole DerivativeDPPH Radical ScavengingVariesAscorbic AcidVaries
General Benzothiazole DerivativeABTS Radical ScavengingVariesTroloxVaries

Table 3: Representative antioxidant activity of benzothiazole derivatives. The IC50 values can vary significantly based on the specific substitutions on the benzothiazole ring.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the standard protocols for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Principle: The assay measures the activity of cholinesterase enzymes by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a simple and rapid method to screen the antioxidant potential of compounds.[7][8][9]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[7][9] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol.[7][8] The solution should be protected from light.[7][8]

  • Sample Preparation: Prepare solutions of the this compound derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions.[7]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7][8]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing the In Vitro Validation Workflow

To provide a clear overview of the process for evaluating this compound derivatives, the following diagram illustrates a typical experimental workflow.

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening: Biological Activity cluster_2 Secondary Screening & Mechanism of Action Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Anticancer_Screening Anticancer Screening (MTT Assay) Structural_Analysis->Anticancer_Screening Enzyme_Inhibition Enzyme Inhibition Assays Structural_Analysis->Enzyme_Inhibition Antioxidant_Assay Antioxidant Assays (DPPH) Structural_Analysis->Antioxidant_Assay Dose_Response Dose-Response & IC50 Determination Anticancer_Screening->Dose_Response Enzyme_Inhibition->Dose_Response Antioxidant_Assay->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Optimization Lead_Optimization Mechanism_Studies->Lead_Optimization Selectivity_Profiling->Lead_Optimization

Caption: Workflow for in vitro validation of this compound derivatives.

References

Cross-Validation of Analytical Data for Synthesized 4-Bromobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for synthesized 4-Bromobenzothiazole, presenting a comparative analysis with two structural isomers and analogues: 2-Aminobenzothiazole and 6-Bromobenzothiazole. The objective is to offer a clear and concise reference for the characterization and quality control of these important heterocyclic compounds. The data is supported by detailed experimental protocols and visualizations to facilitate understanding and replication.

Comparative Analytical Data

The following tables summarize the key analytical data obtained for this compound and its comparators.

Table 1: Physicochemical and Chromatographic Data

ParameterThis compound2-Aminobenzothiazole6-Bromobenzothiazole
Molecular Formula C₇H₄BrNSC₇H₆N₂SC₇H₄BrNS
Molecular Weight 214.08 g/mol 150.20 g/mol 214.08 g/mol
CAS Number 767-68-0136-95-853218-26-1
Melting Point (°C) 90126-12957-59[1]
HPLC Retention Time (min) See Protocol BelowSee Protocol BelowSee Protocol Below
Purity (%) ≥97%≥97%≥97%

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound2-Aminobenzothiazole6-Bromobenzothiazole
¹H NMR (δ, ppm) Aromatic protons at δ 7.2–8.1 ppm[2]Aromatic protons at δ 6.93 - 8.24 ppm, -NH₂ protons at δ 5.21 - 6.28 ppmAromatic protons at δ 7.55-9.02 ppm[1]
¹³C NMR (δ, ppm) Aromatic carbons, brominated carbon environments[2]Aromatic carbons, amine-substituted carbonδ 154.52, 151.93, 129.86, 128.84, 124.65, 124.48[1]
IR (cm⁻¹) C=N stretch, C-H bend, C-Br stretchN-H stretch (3300-3500), C=N stretch, C-H bendC=N stretch (1584), C-H bend, C-Br stretch[3]
Mass Spectrometry (m/z) 214/216 (M+, M+2)[1]150 (M+)214/215 (M+, M+1)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its comparators are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide solution (20% w/v)

  • Absolute ethanol

  • Ice

Procedure:

  • Dissolve 4-bromoaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Add potassium thiocyanate to the solution and stir vigorously.

  • Cool the mixture to 5-10°C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture into cold water while stirring.

  • Adjust the pH of the solution to 8-9 using a 20% sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from absolute ethanol to obtain purified this compound.[2]

Synthesis of Comparator Compounds
  • 2-Aminobenzothiazole: Can be synthesized by the reaction of aniline with ammonium thiocyanate in the presence of bromine as a catalyst.[4]

  • 6-Bromobenzothiazole: Can be prepared by the reaction of 2-amino-6-bromo-benzothiazole with silver nitrite in 1,2-dichloroethane at 80°C.[1]

Analytical Methods

The following analytical techniques were employed for the characterization of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets or as a thin film. Characteristic absorption peaks are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra were acquired using an Electron Ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments were recorded.

  • High-Performance Liquid Chromatography (HPLC): Purity and retention times were determined using a reverse-phase HPLC system. A general method applicable for these compounds is outlined below. Specific conditions may require optimization.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Visualizations

The following diagrams illustrate the workflow for the cross-validation of analytical data and the logical relationship of the comparative analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison Synthesis_4Br Synthesis of This compound Purification Recrystallization/ Column Chromatography Synthesis_4Br->Purification Synthesis_2NH2 Synthesis of 2-Aminobenzothiazole Synthesis_2NH2->Purification Synthesis_6Br Synthesis of 6-Bromobenzothiazole Synthesis_6Br->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Compare_Data Comparative Analysis NMR->Compare_Data IR->Compare_Data MS->Compare_Data HPLC->Compare_Data

Figure 1. Experimental workflow for synthesis, purification, and analysis.

logical_relationship cluster_target Target Compound cluster_comparators Comparator Compounds cluster_validation Cross-Validation Target This compound Validation Validation of Analytical Data Target->Validation Comparator1 2-Aminobenzothiazole (Structural Analogue) Comparator1->Validation Comparator2 6-Bromobenzothiazole (Positional Isomer) Comparator2->Validation

Figure 2. Logical relationship for comparative analysis.

References

Comparative study of different synthetic routes to 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the preparation of 4-Bromobenzothiazole, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections detail distinct synthetic pathways, offering a side-by-side comparison of their efficiency, reaction conditions, and overall yield. This document is intended to assist researchers in selecting the most suitable method based on available resources and desired outcomes.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for this compound are outlined below:

  • Route 1: Cyclization of 3-Bromoaniline with Subsequent Deamination. This two-step process involves the initial formation of 2-amino-4-bromobenzothiazole from 3-bromoaniline, followed by a deamination reaction to yield the final product.

  • Route 2: Direct Bromination of Benzothiazole. This approach involves the direct electrophilic substitution of a bromine atom onto the benzothiazole backbone. The primary challenge of this method is controlling the regioselectivity to favor the 4-position.

  • Route 3: Sandmeyer Reaction of 4-Aminobenzothiazole. This classic transformation in aromatic chemistry involves the diazotization of 4-aminobenzothiazole followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.

The following table summarizes the key quantitative data for each of these synthetic routes.

ParameterRoute 1: From 3-BromoanilineRoute 2: Direct BrominationRoute 3: Sandmeyer Reaction
Starting Material 3-BromoanilineBenzothiazole4-Aminobenzothiazole
Key Reagents KSCN, Br₂, NaNO₂, H₃PO₂Br₂, Acetic AcidNaNO₂, HBr, CuBr
Reaction Time ~10 hours~3 hours~4 hours
Overall Yield ~58%Moderate (often a mixture of isomers)~65-75%
Purity HighVariable, requires extensive purificationGood

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

route1 A 3-Bromoaniline B 2-Amino-4-bromobenzothiazole A->B KSCN, Br2, AcOH C This compound B->C NaNO2, H3PO2 route2 A Benzothiazole B This compound (and other isomers) A->B Br2, AcOH route3 A 4-Aminobenzothiazole B 4-Benzothiazolediazonium Bromide A->B NaNO2, HBr C This compound B->C CuBr

Safety Operating Guide

Proper Disposal of 4-Bromobenzothiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-Bromobenzothiazole, a halogenated heterocyclic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, its residues, and contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1] All handling of the substance should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step 1: Waste Identification and Classification

Proper disposal begins with correct waste identification. This compound and materials contaminated with it are typically classified as hazardous waste. It is a halogenated organic compound, and its disposal route must be managed accordingly. Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

Step 2: Collection and Storage of Waste

Solid Waste:

  • Collect solid this compound waste, including contaminated items like weighing papers, gloves, or TLC plates, in a designated, clearly labeled, and sealable hazardous waste container.[1][3][4]

  • Ensure the container is made of a material compatible with the chemical.

  • Keep the container closed except when adding waste.[5]

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled container for halogenated organic solvent waste.[6]

  • Never dispose of this compound or its solutions down the drain.[1][2][7]

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

Empty Containers:

  • Thoroughly empty all contents from the original container.

  • The first rinse of the container with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[5]

  • After proper rinsing, the container can be disposed of as unused product or according to institutional guidelines.[1][7]

Step 3: Professional Disposal Procedures

The disposal of this compound is not a process to be undertaken by untrained individuals. It is mandatory to engage a licensed professional waste disposal company.[1][7]

The recommended method of disposal is through a licensed service that can perform chemical incineration. The product may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion byproducts, which can include nitrogen oxides, sulfur oxides, and hydrogen bromide gas.[1][3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly published and depend on local regulations, the following table summarizes key hazard and classification data.

ParameterValue/InformationSource
UN Number 2811[1]
Transport Hazard Class 6.1 (Toxic Solid)[1]
Recommended Disposal Chemical Incineration[1][7]
Environmental Precautions Do not let product enter drains[1][2][7]

Experimental Protocols

There are no experimental protocols for the disposal of this compound, as the procedure involves professional removal and destruction rather than laboratory experimentation. The key protocol is adherence to the safety and collection steps outlined above, followed by transfer to a certified disposal service.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handover cluster_2 Final Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Chemical, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Transport by Licensed Professionals pickup->transport incineration Incinerate at High Temperature with Scrubber and Afterburner transport->incineration end Compliant Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 4-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Bromobenzothiazole (CAS No. 767-68-0). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Summary

The following table summarizes the known hazards associated with this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]
Required Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn with safety glasses.Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.Prevents inhalation of harmful dust or vapors that can cause respiratory irritation.[1][2]

Operational Plan for Handling

Adherence to a strict operational protocol is mandatory to ensure safety.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control exposure.

  • Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a ventilated enclosure or fume hood.

    • Use appropriate tools (e.g., spatula, scoop) to transfer the chemical, avoiding direct contact.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

    • Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and then with soap and water.

    • Collect all cleanup materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Waste Containers: Use separate, clearly labeled, and sealed containers for:

    • Solid this compound waste.

    • Contaminated labware (e.g., pipette tips, gloves, weighing paper).

    • Contaminated solvents or solutions.

  • Labeling: All waste containers must be labeled with:

    • "Hazardous Waste"

    • "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant").

Disposal Procedure
  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.

  • Incineration: Chemical incineration with an afterburner and scrubber may be a suitable disposal method.

  • Environmental Precaution: Do not allow the product or its waste to enter drains or the environment.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G start Start: Handling this compound prep Preparation: - Designate area (fume hood) - Verify PPE and safety equipment start->prep handling Handling: - Weigh and transfer in ventilated area - Avoid dust and contact prep->handling spill Spill Occurs handling->spill if spill exposure Exposure Occurs handling->exposure if exposure waste_gen Waste Generation: - Unused chemical - Contaminated materials handling->waste_gen cleanup Spill Cleanup: - Evacuate and ventilate - Contain and collect waste spill->cleanup cleanup->waste_gen first_aid First Aid: - Eyes: Flush with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Rinse mouth exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical waste_seg Waste Segregation and Labeling: - Separate solid, liquid, and labware - Label with contents and hazards waste_gen->waste_seg disposal Disposal: - Use licensed waste disposal service - Prevent environmental release waste_seg->disposal end End of Process disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzothiazole
Reactant of Route 2
4-Bromobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.